ST91
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRWFGBEDNTMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC2=NCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963858 | |
| Record name | N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4749-61-5, 59465-42-8 | |
| Record name | 1H-Imidazol-2-amine, N-(2,6-diethylphenyl)-4,5-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4749-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059465428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of a primary synthetic pathway for N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride, a compound of significant interest in pharmaceutical research. The described methodology is based on established principles of organic synthesis, with specific protocols adapted from the well-documented synthesis of structurally related compounds.
Core Synthesis Pathway
The principal route for the synthesis of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride commences with the reaction of 2,6-diethylaniline with 1-acetyl-2-imidazolidone in the presence of a dehydrating agent, typically phosphorus oxychloride. This is followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the final hydrochloride salt.
Reaction Scheme
Guanfacine Hydrochloride's Mechanism of Action in the Prefrontal Cortex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guanfacine hydrochloride, a selective α2A-adrenergic receptor (α2A-AR) agonist, enhances cognitive functions subserved by the prefrontal cortex (PFC), such as working memory, attention, and impulse control.[1][2][3] Its therapeutic efficacy in disorders like Attention Deficit Hyperactivity Disorder (ADHD) stems from a precise molecular mechanism that strengthens synaptic connectivity and neuronal firing within PFC microcircuits.[1][4][5] This guide provides a detailed examination of guanfacine's mechanism of action, focusing on its molecular targets, intracellular signaling cascades, and physiological effects on PFC neurons. It consolidates key experimental findings, presents detailed methodologies, and offers visual representations of the underlying pathways to support further research and drug development in this area.
Molecular Target: The Postsynaptic α2A-Adrenergic Receptor
Guanfacine's primary site of action within the PFC is the postsynaptic α2A-adrenergic receptor, which is densely expressed on the dendritic spines of pyramidal neurons.[6][7] This localization is critical, as these spines are the primary sites of excitatory synaptic input. By acting as an agonist at these receptors, guanfacine mimics the endogenous effects of norepinephrine (NE) in modulating synaptic strength.[6][7] Unlike other catecholaminergic agents, guanfacine's selectivity for the α2A-AR subtype avoids the broader effects associated with stimulation of other adrenergic or dopaminergic receptors, leading to a more targeted therapeutic action.[8][9]
Core Signaling Pathway: Inhibition of cAMP-PKA Signaling
The binding of guanfacine to postsynaptic α2A-ARs initiates a G protein-mediated signaling cascade that results in the inhibition of adenylyl cyclase.[6] This leads to a reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6][7][10] The decrease in cAMP levels subsequently downregulates the activity of protein kinase A (PKA).[1][4][11] This cAMP-PKA signaling pathway is a pivotal regulator of neuronal excitability and synaptic plasticity in the PFC.
Modulation of Ion Channels: Closing HCN and K+ Channels
The reduction in cAMP-PKA signaling has a direct impact on the state of specific ion channels located on dendritic spines, most notably hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and certain potassium (K+) channels.[1][7][10]
-
HCN Channels: These channels are directly opened by cAMP and contribute to a depolarizing leak current that can shunt excitatory postsynaptic potentials (EPSPs), thereby weakening synaptic input. By reducing cAMP levels, guanfacine leads to the closure of HCN channels.[7][10][12]
-
Potassium (K+) Channels: PKA phosphorylation increases the open probability of certain K+ channels, leading to an outward K+ current that hyperpolarizes the membrane and dampens neuronal excitability. Guanfacine's inhibition of PKA prevents this phosphorylation, resulting in the closure of these K+ channels.[1][10]
The net effect of closing these channels is an increase in the input resistance of the dendritic spine, which enhances the propagation of EPSPs to the soma. This ultimately strengthens the connectivity of PFC networks.[1][10]
Physiological Consequences: Enhanced Neuronal Firing and Network Connectivity
By strengthening synaptic inputs, guanfacine enhances the task-related firing of PFC neurons, particularly the "Delay cells" that are crucial for maintaining information in working memory.[1][4][10] This enhanced firing is not a generalized increase in excitability but rather a specific amplification of relevant signals, effectively improving the signal-to-noise ratio in PFC microcircuits. The overall effect is a strengthening of the network connectivity required for robust top-down cognitive control.[1][11]
Summary of Guanfacine's Effects in the Prefrontal Cortex
| Parameter | Effect of Guanfacine | Key References |
| Molecular Target | Agonist at postsynaptic α2A-adrenergic receptors | [6][7] |
| Signaling Molecule: cAMP | Decreased intracellular concentration | [6][7][10] |
| Signaling Enzyme: PKA | Decreased activity | [1][4][11] |
| Ion Channel: HCN | Closure | [7][10][12] |
| Ion Channel: K+ | Closure | [1][10] |
| Synaptic Transmission | Strengthened excitatory postsynaptic potentials (EPSPs) | [1][10] |
| Neuronal Firing | Enhanced task-related firing of PFC "Delay cells" | [1][4][10] |
| Network Function | Strengthened PFC network connectivity | [1][11] |
| Cognitive Function | Improved working memory, attention, and impulse control | [1][2][3] |
Key Experimental Protocols
The elucidation of guanfacine's mechanism of action has relied on a combination of electrophysiological, neurochemical, and behavioral techniques.
In Vivo Electrophysiology and Iontophoresis
This technique allows for the direct measurement of the effects of guanfacine on the firing of individual neurons in the PFC of behaving animals.
-
Objective: To determine the effect of guanfacine on the task-related firing of PFC neurons.
-
Methodology:
-
Animals (typically monkeys) are trained on a working memory task (e.g., delayed response task).
-
A recording cylinder is surgically implanted over the PFC.
-
During task performance, a microelectrode is lowered into the PFC to record the extracellular action potentials of single neurons.
-
A multi-barreled iontophoresis electrode is positioned adjacent to the recording electrode to allow for the localized application of drugs.
-
Baseline neuronal firing is recorded during the task.
-
Guanfacine is ejected from the iontophoresis electrode while the neuron's activity continues to be recorded.
-
Changes in firing rate, particularly during the delay period of the working memory task, are quantified.
-
References
- 1. Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Guanfacine hydrochloride? [synapse.patsnap.com]
- 3. Guanfacine for the Treatment of PFC Disorders < Arnsten Lab [medicine.yale.edu]
- 4. researchgate.net [researchgate.net]
- 5. scientia.global [scientia.global]
- 6. View of Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD) [actaspsiquiatria.es]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Guanfacine for the Treatment of Cognitive Disorders: A Century of Discoveries at Yale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iccm-conference.neocities.org [iccm-conference.neocities.org]
Guanfacine Hydrochloride's Affinity for Alpha-2 Adrenergic Receptors: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of guanfacine hydrochloride for the three subtypes of alpha-2 (α2) adrenergic receptors: α2A, α2B, and α2C. Guanfacine, a centrally acting α2A-adrenergic receptor agonist, is utilized in the management of attention deficit hyperactivity disorder (ADHD) and hypertension. Its therapeutic efficacy is intrinsically linked to its selective interaction with these receptors, primarily within the prefrontal cortex. This document, intended for researchers, scientists, and drug development professionals, consolidates quantitative binding data, details experimental methodologies for affinity determination, and visualizes key biological and experimental processes.
Core Findings: Guanfacine's Selective Binding Profile
Guanfacine exhibits a notable preferential binding affinity for the α2A-adrenergic receptor subtype.[1][2] This selectivity is a cornerstone of its pharmacological profile, contributing to its specific therapeutic effects. Reports indicate that guanfacine's affinity for the α2A subtype is approximately 15 to 20 times higher than for the α2B and α2C subtypes.[1][3]
Quantitative Binding Affinity Data
The following table summarizes the binding affinity of guanfacine hydrochloride for the human α2A, α2B, and α2C adrenergic receptor subtypes, as determined by radioligand competition binding assays.
| Receptor Subtype | Ligand | Ki (nM) | Test System | Reference |
| Human α2A | Guanfacine | 20.0 | CHO cells | [4] |
| Human α2B | Guanfacine | 363.0 | CHO cells | [4] |
| Human α2C | Guanfacine | 230.0 | CHO cells | [4] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols for Determining Binding Affinity
The determination of guanfacine's binding affinity for α2-adrenergic receptors is primarily achieved through in vitro radioligand binding assays. These experiments are fundamental in characterizing the drug-receptor interaction.
Radioligand Competition Binding Assay
This is a common method used to determine the affinity of an unlabeled compound (guanfacine) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibition constant (Ki) of guanfacine for the α2A, α2B, and α2C adrenergic receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing one of the human α2A, α2B, or α2C adrenergic receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist for α2-adrenergic receptors, such as [³H]Rauwolscine or [³H]RX821002.
-
Unlabeled Ligand: Guanfacine hydrochloride.
-
Incubation Buffer: Typically Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl₂.
-
Wash Buffer: Cold incubation buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: A cell harvester or similar vacuum filtration system.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the receptor subtype of interest in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the incubation buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate or individual tubes, add the cell membranes, the radioligand at a concentration near its Kd (dissociation constant), and varying concentrations of guanfacine.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination of Incubation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the guanfacine concentration. The resulting sigmoidal curve is then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of guanfacine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The data and methodologies presented in this technical guide underscore the selective nature of guanfacine hydrochloride's interaction with α2-adrenergic receptors, with a clear preference for the α2A subtype. This selectivity is fundamental to its mechanism of action in treating ADHD and hypertension. The provided experimental protocol for radioligand competition binding assays offers a foundational method for researchers to quantitatively assess the binding affinity of guanfacine and other related compounds. The visualized workflows and signaling pathways serve to further clarify these complex processes, providing a valuable resource for the scientific community engaged in neuropharmacology and drug development.
References
- 1. Guanfacine Overview - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. youtube.com [youtube.com]
- 3. multiple-second-messenger-pathways-of-alpha-adrenergic-receptor-subtypes-expressed-in-eukaryotic-cells - Ask this paper | Bohrium [bohrium.com]
- 4. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride (Clonidine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride, commonly known as Clonidine. This document details the metabolic pathways, enzymatic kinetics, and experimental protocols relevant to the study of its biotransformation, designed for an audience of researchers, scientists, and drug development professionals.
Introduction
Clonidine is a centrally acting α2-adrenergic agonist used primarily for the treatment of hypertension. Understanding its metabolism is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. In vitro metabolism studies are fundamental in characterizing the metabolic fate of clonidine, identifying the enzymes responsible for its biotransformation, and quantifying the formation of its metabolites.
Metabolic Pathways and Metabolites
The primary metabolic pathway for clonidine in vitro is hydroxylation, leading to the formation of its major metabolite, 4-hydroxyclonidine.[1][2] This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.
In addition to the major metabolite, several minor metabolites of clonidine have been identified, including:
-
p-hydroxy-clonidine
-
dichlorophenyl-guanidine
-
1-(2,6-dichloro-4-hydroxyphenyl)-guanidine
-
2-((2,6-dichlorophenyl)-imino)-imidazolin-4-one
-
2((2,6-dichloro-4-hydroxyphenyl)-imino)-imidazolin-4-one
The quantitative contribution of these minor metabolic pathways to the overall clearance of clonidine in vitro is considered to be significantly less than that of 4-hydroxylation.
Quantitative Data on In Vitro Metabolism
The formation of 4-hydroxyclonidine is primarily mediated by CYP2D6, which accounts for approximately two-thirds of this metabolic activity in human liver microsomes.[1] Other contributing enzymes include CYP1A2, CYP3A4, CYP1A1, and CYP3A5.[1]
Table 1: Contribution of Cytochrome P450 Isoforms to 4-hydroxyclonidine Formation in Human Liver Microsomes
| CYP Isoform | Contribution |
| CYP2D6 | ~67% |
| CYP3A4/5 | ~23% |
| CYP1A2 | ~15% |
| CYP1A1 | Contribution observed |
Source: Data compiled from selective inhibition studies in human liver microsomes.[1]
Table 2: Kinetic Parameters for 4-hydroxyclonidine Formation
| In Vitro System | Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) |
| Pooled Human Liver Microsomes | Mixed CYPs | 2.8 ± 0.6 | 0.18 ± 0.02 |
| Recombinant CYP2D6 | CYP2D6 | 1.5 ± 0.3 | 5.88 ± 3.27 |
Source: Kinetic parameters determined from saturation curves of clonidine 4-hydroxylation.[1]
Experimental Protocols
In Vitro Incubation with Human Liver Microsomes
This protocol describes a typical experiment to assess the metabolism of clonidine using pooled human liver microsomes (HLM).
Materials:
-
Clonidine hydrochloride
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Methanol (for reaction termination)
-
Internal standard (e.g., deuterated 4-hydroxyclonidine)
Procedure:
-
Prepare a stock solution of clonidine in a suitable solvent (e.g., water or methanol).
-
In a microcentrifuge tube, pre-incubate HLM (e.g., 0.1 mg/mL final protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding clonidine (at various concentrations to determine kinetics) and the NADPH regenerating system to the pre-incubated microsomes.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). Linearity of product formation with respect to time and protein concentration should be established in preliminary experiments.
-
Terminate the reaction by adding a cold organic solvent, such as methanol, containing the internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant for analysis by LC-MS/MS.
Recombinant CYP Enzyme Assays
To determine the contribution of individual CYP isoforms, clonidine can be incubated with recombinant human CYP enzymes co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells). The experimental procedure is similar to that for HLM, with the recombinant enzyme preparation replacing the liver microsomes.
Analytical Methodology: LC-MS/MS
The quantification of clonidine and its metabolites is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Sample Preparation:
-
Protein precipitation of the incubation mixture with a cold organic solvent (e.g., methanol or acetonitrile) is a common and effective method for sample cleanup.[3]
Chromatographic Conditions (Illustrative Example):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
Mass Spectrometric Detection (Illustrative Example):
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for clonidine and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
MRM Transitions: Specific m/z transitions for clonidine, 4-hydroxyclonidine, and the internal standard need to be optimized on the specific mass spectrometer being used.
References
Spectroscopic Analysis of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride, a selective alpha-2A adrenergic receptor agonist commonly known as Guanfacine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's spectral characteristics. The guide summarizes key quantitative data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these analytical methods are provided, alongside a visualization of the compound's primary signaling pathway.
Introduction
N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride (Guanfacine hydrochloride) is a centrally acting antihypertensive agent. Pharmacologically, it functions as a selective agonist for the α2A-adrenergic receptor.[1] This agonism in the brainstem and prefrontal cortex leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a lower heart rate. Beyond its use in treating hypertension, an extended-release formulation of Guanfacine is indicated for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).
A thorough understanding of the spectroscopic properties of Guanfacine hydrochloride is crucial for its identification, characterization, and quality control in pharmaceutical development and manufacturing. This guide aims to consolidate the available spectroscopic data and methodologies to serve as a valuable resource for the scientific community.
Spectroscopic Data
The following sections present a summary of the quantitative data obtained from the spectroscopic analysis of Guanfacine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of directly published tabular NMR data for Guanfacine hydrochloride, the following assignments are based on spectral interpretation and data from related compounds.
2.1.1. ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| [Data not explicitly found in search results] | - | - | Aromatic Protons |
| [Data not explicitly found in search results] | - | - | CH₂ (dihydroimidazole ring) |
| [Data not explicitly found in search results] | - | - | CH₂ (diethyl groups) |
| [Data not explicitly found in search results] | - | - | NH/NH₂ (amine/guanidinium) |
| [Data not explicitly found in search results] | - | - | CH₃ (diethyl groups) |
2.1.2. ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| [Data not explicitly found in search results] | C=N (guanidinium) |
| [Data not explicitly found in search results] | Aromatic Carbons |
| [Data not explicitly found in search results] | CH₂ (dihydroimidazole ring) |
| [Data not explicitly found in search results] | CH₂ (diethyl groups) |
| [Data not explicitly found in search results] | CH₃ (diethyl groups) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| [Data not explicitly found in search results] | - | N-H stretching (amine/guanidinium) |
| [Data not explicitly found in search results] | - | C-H stretching (aromatic) |
| [Data not explicitly found in search results] | - | C-H stretching (aliphatic) |
| [Data not explicitly found in search results] | - | C=N stretching (guanidinium) |
| [Data not explicitly found in search results] | - | C=C stretching (aromatic) |
| [Data not explicitly found in search results] | - | C-N stretching |
| [Data not explicitly found in search results] | - | C-H bending |
Mass Spectrometry (MS)
| m/z | Ion Type |
| 246.0185 | [M+H]⁺ (protonated molecule) |
| 203.9984 | Product ion (loss of CH₂N₂) |
| 158.9769 | Product ion (2,6-dichlorobenzyl cation) |
| 272.1 | Derivatized Guanfacine ion |
| 274.1 | Derivatized Guanfacine ion (isotope) |
| 161.1 | Derivatized Guanfacine ion |
| 86.1 | Derivatized Guanfacine ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Wavelength (λmax) | Solvent |
| 270 nm | Methanol |
| 210 nm | Water and Acetonitrile mixture |
Experimental Protocols
This section details the methodologies for the spectroscopic analysis of Guanfacine hydrochloride.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of Guanfacine hydrochloride.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Guanfacine hydrochloride.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent may depend on the specific protons to be observed (e.g., exchangeable protons).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range covering approximately 0 to 200 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent or TMS peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
IR Spectroscopy
Objective: To identify the functional groups present in Guanfacine hydrochloride.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of Guanfacine hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
FTIR Acquisition Parameters (Typical):
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
Background: A spectrum of the empty sample compartment or a pure KBr pellet should be collected as a background and subtracted from the sample spectrum.
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the wavenumbers of these bands to specific functional groups using standard correlation tables.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of Guanfacine hydrochloride.
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) and equipped with an electrospray ionization (ESI) source.
LC-MS/MS Experimental Conditions (Typical):
-
Chromatographic Separation: A C18 reversed-phase column is commonly used. The mobile phase is often a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Ionization: ESI in positive ion mode.
-
Mass Analysis: Full scan mode to determine the parent ion mass and product ion scan (MS/MS) mode to study the fragmentation pattern.
-
Collision Energy: Varied to optimize the fragmentation of the parent ion.
UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) of Guanfacine hydrochloride.
Instrumentation: A UV-Vis spectrophotometer.
Procedure:
-
Prepare a dilute solution of Guanfacine hydrochloride in a suitable solvent (e.g., methanol, or a mixture of water and acetonitrile).
-
Use the same solvent as a blank.
-
Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm).
-
The wavelength at which the maximum absorbance is observed is the λmax.
Signaling Pathway and Experimental Workflows
Alpha-2A Adrenergic Receptor Signaling Pathway
Guanfacine acts as an agonist at the α2A-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that ultimately modulates neuronal activity.
Caption: Guanfacine activation of the α2A-adrenergic receptor signaling pathway.
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical compound like Guanfacine hydrochloride.
Caption: A generalized workflow for the spectroscopic analysis of Guanfacine HCl.
Conclusion
References
The Synthesis of Guanfacine Hydrochloride Analogues and Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the synthesis of guanfacine hydrochloride, a selective alpha-2A adrenergic receptor agonist, and its potential analogues and derivatives. While the synthesis of the parent compound is well-documented, this paper also delves into hypothetical synthetic strategies for novel derivatives, offering a roadmap for researchers in drug discovery and development. The guide summarizes available quantitative data, outlines experimental protocols, and visualizes key chemical transformations and biological pathways.
Core Synthesis of Guanfacine Hydrochloride
The synthesis of guanfacine hydrochloride primarily revolves around the formation of the N-(2,6-dichlorophenylacetyl)guanidine core. Several methods have been reported, predominantly starting from 2,6-dichlorophenylacetic acid or its derivatives.
Synthetic Routes
A common and efficient method involves the reaction of guanidine with an activated form of 2,6-dichlorophenylacetic acid, such as the corresponding acyl chloride or ester.
One documented method involves the esterification of 2,6-dichlorophenylacetic acid with methanol to yield methyl 2,6-dichlorophenylacetate. This intermediate is then reacted with a free guanidine base in an alcoholic solvent to produce guanfacine. The final step involves treatment with hydrochloric acid to afford guanfacine hydrochloride.
Another approach utilizes the direct reaction of guanidine hydrochloride with 2,6-dichlorobenzeneacetyl chloride in the presence of a base, such as potassium carbonate, in an inert solvent like acetonitrile.
A patented method describes the preparation of a free guanidine ethanol solution by reacting guanidine hydrochloride with sodium ethoxide. This solution is then reacted with methyl 2,6-dichlorophenylacetate to yield guanfacine.[1]
Experimental Protocol: Synthesis of Guanfacine Hydrochloride via Methyl 2,6-Dichlorophenylacetate
Step 1: Preparation of Methyl 2,6-Dichlorophenylacetate [1]
-
To a solution of 2,6-dichlorophenylacetic acid in methanol, concentrated sulfuric acid is added as a catalyst.
-
The reaction mixture is heated to reflux.
-
Upon completion, the methanol is distilled off, and the residue is worked up to isolate methyl 2,6-dichlorophenylacetate.
Step 2: Preparation of Free Guanidine Solution [1]
-
Sodium ethoxide is dissolved in absolute ethanol.
-
Guanidine hydrochloride is added to this solution at ambient temperature and stirred for 16-24 hours.
-
The precipitated sodium chloride is filtered off to obtain a solution of free guanidine in ethanol.
Step 3: Synthesis of Guanfacine [1]
-
Methyl 2,6-dichlorophenylacetate, dissolved in absolute ethanol, is added dropwise to the free guanidine ethanol solution with stirring at ambient temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the ethanol is removed under reduced pressure. The residue is washed with dichloromethane and filtered.
Step 4: Formation of Guanfacine Hydrochloride [1]
-
The obtained guanfacine is dissolved in absolute ethanol.
-
A solution of hydrogen chloride in ethanol is added to precipitate guanfacine hydrochloride.
-
The product is collected by filtration, washed, and dried.
Synthesis of Guanfacine Analogues and Derivatives
The exploration of guanfacine analogues can be broadly categorized by modifications to three key structural components: the 2,6-dichlorophenyl ring, the acetyl linker, and the guanidino group. While specific examples with detailed experimental data are limited in the public domain, this section outlines logical synthetic strategies for creating such derivatives.
Modification of the Phenyl Ring
This involves the synthesis of analogues with different substitution patterns on the phenyl ring or its replacement with other aromatic or heterocyclic systems.
Hypothetical Experimental Protocol: Synthesis of a Pyridinyl Analogue
-
Step 1: Synthesis of 2-(pyridin-2-yl)acetic acid hydrochloride. This can be achieved through various established methods for the synthesis of heteroaryl acetic acids.
-
Step 2: Conversion to the corresponding methyl ester. Similar to the guanfacine synthesis, the acetic acid derivative is esterified using methanol and an acid catalyst.
-
Step 3: Reaction with guanidine. The methyl ester is then reacted with a free guanidine base to yield the pyridinyl analogue of guanfacine.
-
Step 4: Salt formation. The final product is treated with hydrochloric acid to form the hydrochloride salt.
Alterations to the Acetyl Linker
Modifications to the linker between the phenyl ring and the guanidine group could involve changing its length, rigidity, or introducing different functional groups.
Derivatization of the Guanidino Group
The guanidino moiety is crucial for the pharmacological activity of guanfacine. However, targeted modifications could lead to prodrugs with altered pharmacokinetic profiles or compounds with modulated receptor interactions.
A patent for guanfacine prodrugs describes the synthesis of guanfacine tert-butyl carbamate hydrochloride.[2] This was achieved by reacting guanfacine hydrochloride with di-tert-butyl dicarbonate in the presence of triethylamine.[2]
Experimental Protocol: Synthesis of Guanfacine tert-butyl carbamate Hydrochloride [2]
-
Guanfacine hydrochloride is reacted with di-tert-butyl dicarbonate.
-
Triethylamine is used as a base.
-
The reaction yields guanfacine tert-butyl carbamate, which is then purified.
-
The final product is obtained as the hydrochloride salt.
Quantitative Data
The following table summarizes available data for guanfacine and a reported prodrug. Data for other hypothetical analogues are not available in the reviewed literature.
| Compound | Starting Material | Key Reagents | Solvent | Reported Yield | Reference |
| Guanfacine Hydrochloride | 2,6-Dichlorophenylacetic acid | Methanol, Sulfuric acid, Guanidine, HCl | Ethanol | Not Specified | [1] |
| Guanfacine tert-butyl carbamate Hydrochloride | Guanfacine hydrochloride | Di-tert-butyl dicarbonate, Triethylamine | Not Specified | Not Specified | [2] |
Signaling Pathway of Guanfacine
Guanfacine is a selective agonist of the alpha-2A adrenergic receptor. Its therapeutic effects in Attention Deficit Hyperactivity Disorder (ADHD) are believed to be mediated through its action on these receptors in the prefrontal cortex.
The binding of guanfacine to the alpha-2A adrenergic receptor, a G-protein coupled receptor, is thought to strengthen prefrontal cortical network connections. This is achieved by modulating downstream signaling cascades that regulate attention and impulsivity.
References
Methodological & Application
Application Notes and Protocols for N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride in Electrophysiology
Disclaimer: Direct electrophysiological data for N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride is limited in publicly available literature. The following application notes and protocols are based on the well-characterized actions of structurally and functionally similar α2-adrenergic receptor agonists, primarily clonidine. Researchers should use this information as a guideline and optimize protocols for their specific experimental needs.
Introduction
N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride is a derivative of the imidazoline class of compounds, which are known to act as α2-adrenergic receptor agonists.[1][2] These agonists have significant effects on the central and peripheral nervous systems, making them valuable tools in electrophysiological research. Their primary mechanism of action involves the activation of presynaptic α2-adrenergic receptors, leading to an inhibition of norepinephrine release.[1][3][4] This modulation of noradrenergic signaling has profound effects on neuronal excitability, synaptic transmission, and cardiovascular function.[5][6]
In electrophysiology, this compound can be utilized to:
-
Investigate the role of α2-adrenergic receptors in synaptic plasticity.
-
Modulate neuronal firing rates and patterns.
-
Study the influence of the noradrenergic system on cardiac electrophysiology.[5][7]
-
Explore its potential as a therapeutic agent for conditions involving neuronal hyperexcitability or cardiovascular dysregulation.
Mechanism of Action
N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride is expected to act as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[2][8]
Signaling Pathway:
-
Binding: The compound binds to the α2-adrenergic receptor.[3]
-
G-protein activation: This binding event activates the associated Gi/o protein.[2][8]
-
Inhibition of Adenylyl Cyclase: The activated αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
-
Modulation of Ion Channels:
-
The decrease in cAMP can modulate the activity of various ion channels.
-
The βγ subunit of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and decreased neuronal excitability.[8]
-
It can also inhibit voltage-gated calcium channels, reducing neurotransmitter release.[3]
-
Caption: Signaling pathway of α2-adrenergic receptor agonists.
Quantitative Data (Based on Clonidine)
The following table summarizes the electrophysiological effects of clonidine, a representative α2-adrenergic agonist. These values can serve as a starting point for determining the effective concentration range for N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride.
| Parameter | Preparation | Concentration | Effect | Reference |
| Sinus Cycle Length | Human Volunteers (in vivo) | 0.2-0.5 mg (oral, twice daily) | Prolonged by 71 ms | [7] |
| Corrected Sinus Node Recovery Time (SNRT) | Human Volunteers (in vivo) | 0.2-0.5 mg (oral, twice daily) | Increased by 81 ms | [7] |
| Atrioventricular Nodal Wenckebach Cycle Length | Human Volunteers (in vivo) | 0.2-0.5 mg (oral, twice daily) | Significantly increased | [5] |
| Cardiac Output | Human Volunteers (in vivo) | 0.2-0.5 mg (oral, twice daily) | Significantly lowered | [5] |
| Mean Arterial Pressure (MAP) | Human Volunteers (in vivo) | 300 µg (intravenous) | Decreased by 20% | [6] |
| Heart Rate | Human Volunteers (in vivo) | 300 µg (intravenous) | Transiently depressed | [6] |
Experimental Protocols
In Vitro Electrophysiology: Brain Slice Patch-Clamp Recording
This protocol is designed to assess the effects of the compound on neuronal excitability and synaptic transmission in acute brain slices.
Materials:
-
N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Vibratome
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 300 µm thick coronal or sagittal slices of the desired brain region (e.g., prefrontal cortex, locus coeruleus) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using DIC optics and establish a whole-cell patch-clamp recording.
-
Record baseline neuronal activity (e.g., resting membrane potential, firing rate in current-clamp; synaptic currents in voltage-clamp).
-
-
Compound Application:
-
Prepare a stock solution of the compound in water or DMSO.
-
Dilute the stock solution in aCSF to the desired final concentrations (e.g., 100 nM - 10 µM).
-
Bath-apply the compound by switching the perfusion solution.
-
-
Data Analysis:
-
Measure changes in resting membrane potential, input resistance, action potential firing frequency, and synaptic current amplitude and frequency.
-
Compare the data before, during, and after compound application.
-
Caption: Workflow for brain slice patch-clamp experiments.
In Vivo Electrophysiology: Single-Unit Recording
This protocol allows for the investigation of the compound's effects on the firing activity of single neurons in an intact animal model.
Materials:
-
N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
-
Anesthetic (e.g., isoflurane, urethane)
-
Stereotaxic apparatus
-
High-impedance microelectrodes
-
Amplifier and data acquisition system
-
Drug delivery system (e.g., intravenous catheter, microinjection cannula)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform surgery to expose the skull over the target brain region.
-
Drill a small craniotomy and carefully lower a recording microelectrode to the desired coordinates.
-
-
Recording:
-
Isolate the action potentials of a single neuron.
-
Record the baseline firing rate and pattern for a stable period.
-
-
Compound Administration:
-
Administer the compound systemically (e.g., via intravenous injection) or locally (e.g., via microiontophoresis or a microinjection cannula).
-
-
Data Analysis:
-
Monitor and record the neuron's firing activity continuously before, during, and after drug administration.
-
Analyze changes in firing rate, pattern (e.g., burst firing), and waveform.
-
Construct peri-stimulus time histograms (PSTHs) to visualize the temporal effects of the drug.
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride, as a putative α2-adrenergic agonist, is a valuable pharmacological tool for studying the modulation of neuronal and cardiac electrical activity. The protocols and data provided, based on the actions of the well-known analog clonidine, offer a solid foundation for researchers to explore the electrophysiological properties of this compound. Careful experimental design and dose-response studies will be crucial to fully characterize its specific effects.
References
- 1. Clonidine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What are Alpha 2 adrenoceptor modulators and how do they work? [synapse.patsnap.com]
- 5. Electrophysiologic and hemodynamic effects of chronic oral therapy with the alpha 2-agonists clonidine and tiamenidine in hypertensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Study of the electrophysiologic properties of clonidine administered intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Guanfacine Hydrochloride in Animal Models of Working Memory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of guanfacine hydrochloride for studying working memory in animal models. This document includes detailed information on the mechanism of action, experimental protocols for key behavioral assays, and a summary of effective doses.
Introduction
Guanfacine hydrochloride is a selective α2A-adrenergic receptor agonist that has been shown to improve cognitive functions subserved by the prefrontal cortex (PFC), including working memory.[1][2][3][4] It is a valuable pharmacological tool for investigating the neurobiological basis of working memory and for the preclinical assessment of potential cognitive enhancers. Guanfacine's beneficial effects have been demonstrated across various species, including mice, rats, and non-human primates.[1][4]
Mechanism of Action
Guanfacine enhances working memory by modulating neuronal activity in the prefrontal cortex.[1][3][4] Its primary mechanism of action involves the stimulation of postsynaptic α2A-adrenergic receptors on dendritic spines of pyramidal neurons in the PFC.[1][5][6] This stimulation initiates an intracellular signaling cascade that provides a powerful modulatory influence on PFC microcircuits.[1][2]
Key steps in guanfacine's mechanism of action include:
-
Binding to α2A-Adrenergic Receptors: Guanfacine selectively binds to and activates α2A-adrenergic receptors.[3][5]
-
Inhibition of cAMP-PKA Signaling: Activation of these G-protein coupled receptors inhibits the adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent decreased activity of protein kinase A (PKA).[1][5][7]
-
Closure of HCN and K+ Channels: The reduction in cAMP-PKA signaling leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium (K+) channels on dendritic spines.[1][5][8]
-
Strengthening of Network Connectivity: The closure of these ion channels strengthens synaptic connections, enhances the firing of PFC neurons, and ultimately improves the signal-to-noise ratio in PFC networks.[1][2][4] This enhancement of network connectivity is crucial for the maintenance of information in working memory.[1][2]
Guanfacine has also been shown to protect PFC neurons from the detrimental effects of stress.[1][2]
Data Presentation
The following tables summarize the effective doses of guanfacine hydrochloride for improving working memory in different animal models and behavioral tasks.
Table 1: Effective Doses of Guanfacine in Rodent Models of Working Memory
| Species | Behavioral Task | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference(s) |
| Rat | Delayed Alternation Task | 0.0001 (intra-PFC infusion) | Intracerebral | Improved working memory performance. | [7] |
| Rat | Five Choice Serial Reaction Time Task (5C-SRTT) | 0.1 - 1.0 | Intraperitoneal (i.p.) | Attenuated cocaine-induced deficits in inhibitory control. | [9][10] |
| Rat | Dopamine Transporter Knockout (DAT-KO) Model | 0.25 | Intraperitoneal (i.p.) | Improved spatial working memory in the Hebb-Williams maze. | [11] |
| Mouse | Delayed Alternation Task | 1.0 | Not Specified | Improved working memory performance in wild-type mice, with no effect in α2A-AR mutant mice. | [12] |
| Mouse | 5-Choice Serial Reaction Time Task (5-CSRTT) | 0.1 | Intraperitoneal (i.p.) | Increased attention in NK1R-/- mice. | [13] |
Table 2: Effective Doses of Guanfacine in Non-Human Primate Models of Working Memory
| Species | Behavioral Task | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference(s) |
| Rhesus Macaque | Delayed Response Task | 0.0001 - 0.5 | Intramuscular (i.m.) | Improved working memory performance. | [7] |
| Rhesus Macaque | Sustained Attention Task | 0.0015 | Intramuscular (i.m.) | Decreased omission errors, indicating improved attention. | [14] |
| Rhesus Macaque | Delayed Match to Sample (DMTS) Task | 0.4 | Intramuscular (i.m.) | Attenuated cocaine-induced impairments in accuracy at long delay intervals. | [9][10] |
| Aged Rhesus Macaque | Delayed Response Task | Low doses | Intramuscular (i.m.) | Improved memory without sedative or hypotensive side effects. |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess working memory in animal models treated with guanfacine hydrochloride.
Delayed Response Task (DRT) in Rodents (Operant Chamber)
This task assesses spatial working memory by requiring the animal to remember the location of a stimulus over a delay period.
a. Apparatus:
-
Standard operant conditioning chamber equipped with two retractable levers, a central food dispenser, and a house light.
b. Habituation and Pre-training:
-
Habituation: Allow the animal to explore the operant chamber for 30 minutes daily for 2-3 days with free access to the food reward from the dispenser.
-
Lever Press Training: Train the animal to press a single extended lever to receive a food reward. Once this is established, introduce the second lever and train the animal to press either lever for a reward.
c. Delayed Non-Matching to Position (DNMTP) Protocol:
-
Sample Phase: A trial begins with the illumination of the house light and the extension of one of the two levers (the "sample" lever), chosen pseudorandomly. The animal must press the sample lever, which then retracts.
-
Delay Phase: A delay period of variable duration (e.g., 1, 5, 10, 20 seconds) is introduced, during which no levers are present.
-
Choice Phase: Following the delay, both levers are extended. The animal must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a food reward. A press on the sample lever is recorded as an error and is not rewarded.
-
Inter-Trial Interval (ITI): A 30-second ITI with the house light off follows each trial.
-
Session: A session typically consists of 60-100 trials or lasts for a maximum of 60 minutes.
d. Guanfacine Administration:
-
Guanfacine hydrochloride is dissolved in sterile saline.
-
Administer the appropriate dose (see Table 1) via intraperitoneal (i.p.) injection 30-60 minutes before the start of the behavioral session.
-
A vehicle control group (saline injection) should always be included.
Radial Arm Maze (RAM) Task in Rats
This maze task assesses spatial working memory based on the animal's ability to remember which arms of the maze it has already visited to retrieve a food reward.
a. Apparatus:
-
An elevated 8-arm radial maze with a central platform and arms of equal length. Each arm has a food well at its end. The maze should be placed in a room with various distal visual cues.
b. Habituation and Pre-training:
-
Habituation: Place the animal in the center of the maze for 10 minutes daily for 3-5 days to explore freely. Scatter food rewards throughout the maze to encourage exploration.
-
Shaping: Bait all eight arms with a food reward. Place the animal on the central platform and allow it to explore and consume the rewards. Repeat this for 2-3 days until the animal readily visits the arms.
c. Working Memory Protocol:
-
Trial Start: At the beginning of each trial, bait all eight arms with a food reward.
-
Task: Place the rat on the central platform and allow it to freely choose arms to visit.
-
Scoring:
-
A correct entry is the first entry into an arm during a trial.
-
A working memory error is re-entry into an arm that has already been visited within the same trial.
-
-
Trial End: A trial is complete when the animal has visited all eight arms or after a set time limit (e.g., 10 minutes).
-
Session: Typically, one trial is conducted per day.
d. Guanfacine Administration:
-
Prepare guanfacine hydrochloride solution as described above.
-
Administer the selected dose (see Table 1) via i.p. injection 30-60 minutes prior to the trial.
-
Include a vehicle-treated control group.
Mandatory Visualizations
Caption: Guanfacine's signaling pathway in prefrontal cortex neurons.
Caption: General experimental workflow for studying guanfacine's effects.
Caption: Logical relationship of guanfacine's effects on working memory.
References
- 1. An Appetitive Spatial Working Memory Task for Mice in a Semi-Automated 8-Arm Radial Maze, Reducing Fearful Memory Association in the Maze [jove.com]
- 2. Video: A Metric Test for Assessing Spatial Working Memory in Adult Rats Following Traumatic Brain Injury [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Attention deficit hyperactivity disorder - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. The utilisation of operant delayed matching and non-matching to position for probing cognitive flexibility and working memory in mouse models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Guanfacine Hydrochloride Efficacy in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfacine hydrochloride is a selective alpha-2A adrenergic receptor (α2A-AR) agonist. Its therapeutic effects, particularly in the context of Attention-Deficit/Hyperactivity Disorder (ADHD), are primarily attributed to its action on postsynaptic α2A-ARs in the prefrontal cortex. This interaction initiates a signaling cascade that modulates neuronal excitability and strengthens synaptic connections, ultimately enhancing cognitive functions such as attention and working memory.
These application notes provide detailed protocols for three key in vitro assays to assess the efficacy of Guanfacine hydrochloride: a cAMP inhibition assay, an ERK1/2 phosphorylation assay, and a neurite outgrowth assay. These assays are fundamental for characterizing the pharmacological profile of Guanfacine and similar compounds in a controlled cellular environment.
Mechanism of Action: Signaling Pathway
Guanfacine, as an α2A-AR agonist, binds to its G protein-coupled receptor (GPCR), which is coupled to an inhibitory G protein (Gi). This binding event triggers the dissociation of the G protein subunits (Gαi and Gβγ). The activated Gαi subunit proceeds to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the decreased activity of Protein Kinase A (PKA). A key downstream effect of this pathway in prefrontal cortex neurons is the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which contributes to the strengthening of network connectivity. Furthermore, α2A-AR activation can also modulate other signaling pathways, such as the MAPK/ERK pathway, and promote neuronal differentiation and growth.
Guanfacine Signaling Pathway
Data Presentation
The following tables summarize the binding affinities and functional potencies of Guanfacine hydrochloride at the α2-adrenergic receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| α2A-Adrenergic | 93 nM | [1] |
| α2B-Adrenergic | 1,380 nM | [1] |
| α2C-Adrenergic | 3,890 nM | [1] |
| Receptor Subtype | Functional Potency (EC50) - [³⁵S]GTPγS Binding | Reference |
| α2A-Adrenergic | 52 nM | [1] |
| α2B-Adrenergic | 288 nM | [1] |
| α2C-Adrenergic | 602 nM | [1] |
Experimental Protocols
cAMP Inhibition Assay
This assay quantifies the ability of Guanfacine to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels in cells expressing the α2A-adrenergic receptor.
cAMP Inhibition Assay Workflow
Materials:
-
CHO-K1 cell line stably expressing the human α2A-adrenergic receptor
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotic
-
Guanfacine hydrochloride
-
Forskolin
-
Stimulation Buffer (e.g., HBSS with 0.1% BSA, pH 7.4)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 384-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Plating: Seed the CHO-K1-α2A-AR cells into a 384-well plate at a predetermined optimal density and incubate for 12-18 hours.
-
Cell Preparation: Gently wash the cells 2-3 times with pre-warmed Stimulation Buffer. Add Stimulation Buffer to each well and incubate for at least 20 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of Guanfacine hydrochloride in Stimulation Buffer. Add the dilutions to the appropriate wells.
-
Stimulation: Prepare a solution of forskolin in Stimulation Buffer (the final concentration should be at its EC80-EC90 to ensure a robust signal) and add it to all wells except the negative control.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents.
-
Signal Reading: After a final incubation period (usually 1 hour at room temperature), read the plate on a microplate reader compatible with the assay technology.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the intracellular cAMP concentration for each well treated with Guanfacine. Plot the percentage inhibition of forskolin-stimulated cAMP production against the log of Guanfacine concentration to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of Guanfacine on the MAPK/ERK signaling pathway by measuring the level of phosphorylated ERK1/2 relative to total ERK1/2.
ERK1/2 Phosphorylation Assay Workflow
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Guanfacine hydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation. Treat the cells with a range of Guanfacine hydrochloride concentrations for a predetermined time (e.g., 5-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each treatment condition and express the results as a fold change relative to the untreated control.
Neurite Outgrowth Assay
This assay assesses the ability of Guanfacine to promote neuronal differentiation and neurite extension in a neuronal cell line.
Neurite Outgrowth Assay Workflow
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Differentiation medium (e.g., Neurobasal medium with B-27 supplement)
-
Retinoic acid (RA)
-
Guanfacine hydrochloride
-
Collagen I-coated multi-well plates (e.g., 96-well)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Mouse anti-β-III tubulin
-
Fluorescently-labeled secondary antibody: Goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
High-content imaging system and analysis software
Protocol:
-
Cell Plating: Plate SH-SY5Y cells on collagen I-coated plates in their growth medium.
-
Differentiation: Once the cells reach the desired confluency, replace the growth medium with differentiation medium containing 10 µM retinoic acid. Differentiate the cells for 3-5 days.
-
Treatment: After the initial differentiation period, treat the cells with various concentrations of Guanfacine hydrochloride in fresh differentiation medium.
-
Incubation: Incubate the cells for an additional 24-72 hours to allow for neurite outgrowth.
-
Fixation and Staining:
-
Fix the cells with 4% PFA in PBS for 15 minutes.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against β-III tubulin.
-
Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.
-
-
Imaging: Acquire images of the stained cells using a high-content imaging system.
-
Analysis: Use image analysis software to automatically identify cell bodies and trace neurites. Quantify parameters such as the average neurite length per cell, the number of neurites per cell, and the number of branch points. Calculate the percentage of cells with neurites longer than a predefined threshold (e.g., twice the diameter of the cell body).
Conclusion
The described cell culture assays provide a robust framework for evaluating the efficacy of Guanfacine hydrochloride at the cellular level. The cAMP assay directly measures the engagement of the α2A-AR and its primary signaling output. The ERK phosphorylation assay provides insight into the modulation of downstream signaling pathways that can influence cell growth and differentiation. Finally, the neurite outgrowth assay offers a functional readout of Guanfacine's potential to promote neuronal plasticity. Together, these assays are invaluable tools for the preclinical assessment and characterization of Guanfacine and other α2A-adrenergic receptor agonists.
References
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Guanfacine Hydrochloride
Application Note and Protocol for Researchers and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative determination of Guanfacine hydrochloride in bulk drug substances and pharmaceutical dosage forms using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Introduction
Guanfacine hydrochloride, chemically N-(diaminomethylidene)-2-(2,6-dichlorophenyl) acetamide, is an alpha-2A adrenergic receptor agonist used in the treatment of hypertension and attention-deficit hyperactivity disorder (ADHD). Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies of Guanfacine hydrochloride. This application note describes a robust HPLC method for its analysis.
Principle of the Method
The method utilizes reversed-phase chromatography to separate Guanfacine hydrochloride from its potential degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of a buffer and an organic modifier. Detection is performed using a UV detector at a wavelength where Guanfacine hydrochloride exhibits significant absorbance. The method has been validated to be stability-indicating through forced degradation studies.
Experimental Protocols
-
Equipment:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
HPLC vials.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
Guanfacine hydrochloride reference standard.
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Water (HPLC grade).
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.
-
A validated isocratic RP-HPLC method is summarized below.
| Parameter | Condition |
| Column | Apollo C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 50mM Ammonium acetate and Acetonitrile (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | Approximately 10 minutes |
-
Mobile Phase: Prepare a 50mM solution of Ammonium acetate in water. Filter and degas the mobile phase before use. Mix the Ammonium acetate solution and Acetonitrile in the ratio of 65:35 (v/v).
-
Standard Stock Solution (300 µg/mL): Accurately weigh about 15 mg of Guanfacine hydrochloride reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution: From the stock solution, prepare working standard solutions at the desired concentration (e.g., 30 µg/mL) by diluting with the mobile phase.
-
Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a certain amount of Guanfacine hydrochloride and transfer it to a suitable volumetric flask. Add a portion of the mobile phase, sonicate for 25 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.[1] Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The described HPLC method was validated according to ICH guidelines.[2] The key validation parameters are summarized below.
| Parameter | Result |
| Linearity Range | 30 - 450 µg/mL[1][3] |
| Correlation Coefficient (r²) | 0.999[1][3] |
| Limit of Detection (LOD) | 0.011 µg/mL[1][3] |
| Limit of Quantitation (LOQ) | 0.038 µg/mL[1][3] |
| Accuracy (% Recovery) | 99.2% to 100.5%[1][3] |
| Precision (% RSD) | < 2% |
| Specificity | The method is specific and stability-indicating. No interference from excipients or degradation products was observed.[1][2] |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Guanfacine hydrochloride was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[1][4]
| Stress Condition | Observation |
| Acid Hydrolysis (1.0 N HCl) | Stable[1] |
| Base Hydrolysis (0.1 N NaOH) | Degradation observed[1] |
| Oxidative (30% H₂O₂) | Degradation observed[1] |
| Thermal Degradation | Degradation observed[1] |
| Photolytic Degradation | Stable[1] |
The degradation products were well-resolved from the main Guanfacine hydrochloride peak, confirming the method's stability-indicating capability.[1]
Diagrams and Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Guanfacine hydrochloride.
Caption: Workflow for Guanfacine Hydrochloride HPLC Analysis.
References
Application Notes and Protocols for N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride, a compound belonging to the same class as guanfacine and clonidine, is an α2A-adrenergic receptor agonist. While its canonical mechanism involves the modulation of cAMP signaling pathways to influence neuronal excitability, recent patch-clamp studies have revealed a direct inhibitory effect on voltage-gated sodium channels at micromolar concentrations.[1][2] These findings open new avenues for its therapeutic application, particularly in conditions characterized by neuronal hyperexcitability.
This document provides detailed application notes and protocols for utilizing this compound in patch-clamp electrophysiology experiments, focusing on its effects on pyramidal neurons.
Mechanism of Action
The compound exhibits a dual mechanism of action depending on the concentration used and the experimental context:
-
Canonical α2A-Adrenergic Receptor Agonism: At physiological concentrations, the compound acts as a selective agonist at α2A-adrenergic receptors. This activation is coupled to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent closure of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[3][4][5] This action strengthens network connectivity and enhances signal fidelity in the prefrontal cortex.[3][4]
-
Direct Blockade of Voltage-Gated Sodium Channels: At higher concentrations (in the range of 10-100 µM), the compound directly inhibits both fast-inactivating (transient) and persistent voltage-gated sodium currents.[1][2] This effect is independent of α2A-adrenergic receptor activation and is likely responsible for the observed reduction in neuronal excitability and inhibition of epileptiform discharges.[1][2]
Signaling Pathway Diagrams
Caption: Direct blockade of voltage-gated sodium channels.
References
- 1. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 2. Guanfacine inhibits interictal epileptiform events and sodium currents in prefrontal cortex pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha2A-adrenoceptors strengthen working memory networks by inhibiting cAMP-HCN channel signaling in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guanfacine Hydrochloride Dose-Response in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of guanfacine hydrochloride on primary neuron cultures, including its mechanism of action, expected dose-response relationships, and detailed protocols for experimental validation.
Introduction
Guanfacine hydrochloride is a selective α2A-adrenergic receptor agonist. In the central nervous system, it modulates neuronal activity, particularly in the prefrontal cortex, by influencing key signaling pathways that regulate neuronal excitability and synaptic plasticity.[1][2] Understanding its dose-response effects in primary neuron cultures is crucial for neuropharmacological research and the development of therapeutics for neurological and psychiatric disorders.
Mechanism of Action
Guanfacine exerts its effects by binding to and activating α2A-adrenergic receptors, which are G protein-coupled receptors. This activation inhibits the adenylyl cyclase enzyme, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and certain potassium (K+) channels.[1][2][3] This cascade of events enhances the signal transmission of pyramidal neurons in the prefrontal cortex, thereby improving working memory and attention.[1] Furthermore, stimulation of α2A-adrenergic receptors promotes the growth and maturation of dendritic spines, which are critical for learning and memory.[1][2]
Data Presentation
The following tables summarize the dose-dependent effects of guanfacine hydrochloride observed in primary neuron cultures and related preparations. It is important to note that these data are compiled from different studies and experimental conditions; therefore, direct comparison may not be straightforward.
Table 1: Effect of Guanfacine on Neuronal Excitability
| Concentration (µM) | Preparation | Effect | Reference |
| 10 | Rat prefrontal cortex slices | Inhibition of the frequency of epileptiform discharges | [4][5][6][7][8][9] |
| 100 | Rat prefrontal cortex slices | Inhibition of the frequency of epileptiform discharges | [4][5][6][7][8][9] |
| 10 | Dispersed rat prefrontal cortex neurons | Inhibition of persistent and fast-inactivating voltage-gated sodium currents | [5][8][9] |
| 100 | Dispersed rat prefrontal cortex neurons | Inhibition of persistent and fast-inactivating voltage-gated sodium currents | [5][8][9] |
Table 2: Effect of Guanfacine on Dendritic Spines
| Treatment | Preparation | Effect | Reference |
| Guanfacine (concentration not specified) | Cultured medial prefrontal cortex neurons | Promotes growth and maturation of dendritic spines | [1][2] |
Experimental Protocols
The following are generalized protocols for studying the dose-response of guanfacine in primary neuron cultures. Specific details may need to be optimized for your cell type and experimental question.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the basic steps for establishing a primary culture of cortical neurons from embryonic rodents.
Materials:
-
Timed-pregnant rat or mouse (e.g., E18)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)
-
Culture plates or coverslips coated with an adhesion substrate (e.g., Poly-D-lysine)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the embryonic cortices in ice-cold dissection medium.
-
Enzymatic Digestion: Mince the cortical tissue and incubate in the digestion solution at 37°C for the recommended time.
-
Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Count the viable cells and plate them at the desired density onto coated culture vessels in pre-warmed plating medium.
-
Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes as needed.
Protocol 2: Guanfacine Hydrochloride Dose-Response Treatment
Materials:
-
Guanfacine hydrochloride stock solution (e.g., 10 mM in sterile water or DMSO)
-
Primary neuron cultures (e.g., DIV 7-14)
-
Culture medium
Procedure:
-
Prepare Guanfacine Dilutions: Prepare a series of dilutions of guanfacine hydrochloride in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Treat Cultures: Carefully remove a portion of the old medium from the neuron cultures and replace it with the medium containing the different concentrations of guanfacine or the vehicle control.
-
Incubation: Return the cultures to the incubator for the desired treatment duration (this will depend on the endpoint being measured, e.g., minutes for acute electrophysiological effects, hours to days for changes in dendritic spine morphology).
Protocol 3: Analysis of Dendritic Spine Density
Materials:
-
Primary neuron cultures treated with guanfacine
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a dendritic marker (e.g., MAP2)
-
Fluorescently labeled secondary antibody
-
Fluorescently labeled phalloidin (to visualize F-actin in spines)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope with high-resolution objectives
Procedure:
-
Fixation: After guanfacine treatment, fix the neuron cultures with 4% paraformaldehyde.
-
Permeabilization and Blocking: Permeabilize the cells and then block non-specific antibody binding.
-
Immunostaining: Incubate the cultures with the primary antibody, followed by the fluorescently labeled secondary antibody and phalloidin.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire high-resolution images of dendrites using a fluorescence microscope. Quantify dendritic spine density (number of spines per unit length of dendrite) and morphology using appropriate image analysis software. Compare the results across the different guanfacine concentrations and the vehicle control.
References
- 1. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Guanfacine inhibits interictal epileptiform events and sodium currents in prefrontal cortex pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iccm-conference.neocities.org [iccm-conference.neocities.org]
- 7. researchgate.net [researchgate.net]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. Guanfacine inhibits interictal epileptiform events and sodium currents in prefrontal cortex pyramidal neurons [ouci.dntb.gov.ua]
Application of Guanfacine Hydrochloride in Optogenetics Studies: Enhancing Prefrontal Cortex Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfacine hydrochloride, a selective α2A-adrenergic receptor agonist, is a well-established therapeutic for Attention Deficit Hyperactivity Disorder (ADHD) and other disorders linked to prefrontal cortex (PFC) dysfunction.[1][2][3] Its mechanism of action involves the enhancement of PFC network connectivity and neuronal firing, which are critical for higher-order cognitive functions such as working memory, attention, and executive control.[1][2][4][5] Optogenetics, a technique that uses light to control genetically modified neurons, offers unparalleled spatiotemporal precision for dissecting neural circuits.[6] The convergence of pharmacology and optogenetics provides a powerful platform to investigate the modulatory effects of compounds like guanfacine on specific neural pathways and cellular ensembles.
These application notes provide a comprehensive overview and detailed protocols for utilizing guanfacine hydrochloride in conjunction with optogenetic stimulation to study PFC-dependent cognitive functions. This combined approach allows for the precise investigation of how guanfacine modulates synaptic plasticity, network oscillations, and behavior driven by specific PFC circuits.
Mechanism of Action: Guanfacine in the Prefrontal Cortex
Guanfacine enhances PFC function by acting on postsynaptic α2A-adrenergic receptors located on the dendritic spines of pyramidal neurons.[1][4] This action initiates a signaling cascade that inhibits the production of cyclic AMP (cAMP), leading to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium (K+) channels.[1][2][5][7] The closure of these channels strengthens synaptic inputs, enhances the signal-to-noise ratio of neuronal firing, and ultimately improves PFC network connectivity and cognitive performance.[1][2][4][5]
Under conditions of high stress, excessive norepinephrine and dopamine release can impair PFC function by overstimulating α1- and β1-adrenergic receptors and D1 dopamine receptors, leading to the opening of K+ channels and weakening of network connections.[1] Guanfacine can counteract these effects by selectively stimulating the high-affinity α2A-receptors, thereby restoring optimal PFC function.
Signaling Pathway of Guanfacine in the PFC
Caption: Signaling pathway of Guanfacine at postsynaptic α2A-adrenergic receptors in the PFC.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of guanfacine and optogenetic stimulation in rodent models, compiled from the cited literature.
Table 1: Guanfacine Hydrochloride Dosage for In Vivo Rodent Studies
| Parameter | Value | Species | Route of Administration | Reference |
| Effective Dose Range | 0.1 - 0.6 mg/kg | Rat | Intraperitoneal (i.p.) | [8] |
| Effective Dose for Impulsivity | 0.1 - 0.3 mg/kg | Mouse | Intraperitoneal (i.p.) | [5] |
| Dose for Attention Improvement | 0.1 mg/kg | Mouse | Intraperitoneal (i.p.) | [9] |
| Dose for Ameliorating Hyperactivity | 0.3 mg/kg | Mouse | Intraperitoneal (i.p.) | [5] |
| Antihypertensive Dose Range | 0.3 - 5.0 mg/kg | Rat | Oral | [10] |
Table 2: Optogenetic Stimulation Parameters for Rodent Prefrontal Cortex
| Parameter | Value | Opsin | Target Neurons | Study Focus | Reference |
| Frequency | 20 Hz | ChR2 | Glutamatergic | Fear Extinction | [7] |
| Light Power | 10 - 15 mW | ChR2 | GABAergic | Cognitive Rigidity | [2] |
| Pulse Duration | 7 ms ON, 3 ms OFF | ChR2 | GABAergic | Cognitive Rigidity | [2] |
| Stimulation Duration | 15 min/day for 7 days | ChR2 | Glutamatergic | Fear Extinction | [7] |
| Frequency | 100 Hz | ChR2 | Unspecified | Antidepressant Effect | [6] |
| Light Source | 473 nm laser | ChR2 | Glutamatergic | Recognition Memory | [11] |
Experimental Protocols
This section outlines a synthesized protocol for investigating the effects of guanfacine on optogenetically stimulated PFC neurons in a rodent model. This protocol is a composite based on established methodologies and should be adapted to specific experimental questions.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for combining pharmacology and optogenetics.
Protocol 1: In Vivo Optogenetic Stimulation of PFC Pyramidal Neurons with Systemic Guanfacine Administration
Objective: To assess the impact of guanfacine on cognitive flexibility by optogenetically stimulating glutamatergic neurons in the medial prefrontal cortex (mPFC) during a rule-switching task.
Materials:
-
Adult male C57BL/6J mice
-
AAV5-CaMKIIa-hChR2(H134R)-EYFP viral vector
-
Stereotaxic surgery setup
-
Optic fiber cannulas (200 µm diameter)
-
473 nm laser and patch cords
-
Guanfacine hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9%)
-
Behavioral apparatus for a rule-switching task
Methodology:
-
Stereotaxic Surgery:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Inject the AAV5-CaMKIIa-hChR2(H134R)-EYFP vector bilaterally into the mPFC.
-
Implant optic fiber cannulas directly above the injection sites.
-
Allow 3-4 weeks for viral expression and recovery.
-
-
Behavioral Training:
-
Habituate the mice to the behavioral apparatus and handling.
-
Train the mice on a rule-switching task until they reach a stable baseline performance.
-
-
Experimental Testing:
-
On the test day, administer either guanfacine (0.1-0.3 mg/kg, i.p.) or vehicle (saline) 30 minutes before the behavioral session.[5][9]
-
Connect the mouse to the laser via the optic fiber patch cords.
-
During the rule-switching phase of the task, deliver blue light stimulation (e.g., 20 Hz, 5 ms pulses) to the mPFC.[7]
-
Record key behavioral metrics: number of trials to criterion, perseverative errors, and regressive errors.
-
-
Histological Verification:
-
After the experiment, perfuse the animal and prepare brain slices.
-
Verify the expression of ChR2-EYFP and the placement of the optic fiber track using fluorescence microscopy.
-
-
Data Analysis:
-
Compare the behavioral performance between the guanfacine and vehicle groups under optogenetic stimulation conditions.
-
Use appropriate statistical tests (e.g., two-way ANOVA) to determine the significance of the findings.
-
Protocol 2: Ex Vivo Slice Electrophysiology with Optogenetic Stimulation and Guanfacine Application
Objective: To determine how guanfacine modulates synaptic transmission and plasticity at specific PFC synapses activated by light.
Materials:
-
Brain slices from a mouse previously injected with AAV-ChR2 in a PFC-projecting region.
-
Slice electrophysiology rig with a microscope, micromanipulators, amplifier, and digitizer.
-
Artificial cerebrospinal fluid (aCSF).
-
Guanfacine hydrochloride.
-
LED or laser light source (473 nm) coupled to the microscope objective.
Methodology:
-
Slice Preparation:
-
Prepare acute coronal brain slices (300 µm) containing the mPFC from the virus-injected mouse.
-
Allow slices to recover in aCSF for at least 1 hour.
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Perform whole-cell patch-clamp recordings from Layer V pyramidal neurons in the mPFC.
-
-
Optogenetic Stimulation and Drug Application:
-
Deliver brief pulses of blue light to the slice to evoke postsynaptic currents (PSCs) in the recorded neuron.
-
Establish a stable baseline of optically evoked PSCs (oPSCs).
-
Bath-apply guanfacine (e.g., 1-10 µM) to the slice and continue recording oPSCs.
-
To study synaptic plasticity, a high-frequency light stimulation protocol can be applied in the presence or absence of guanfacine.
-
-
Data Analysis:
-
Measure the amplitude, latency, and kinetics of oPSCs before and after guanfacine application.
-
Analyze changes in paired-pulse ratio or long-term potentiation/depression to assess the effect of guanfacine on synaptic plasticity.
-
Conclusion
The combination of guanfacine administration with optogenetic techniques provides a robust framework for elucidating the precise role of the α2A-adrenergic system in modulating PFC-dependent behaviors and synaptic functions. The protocols outlined here offer a starting point for researchers to design experiments that can unravel the complex interplay between neuromodulation and circuit-specific activity, ultimately advancing our understanding of cognitive function and paving the way for novel therapeutic strategies for PFC-related disorders.
References
- 1. In vivo Optogenetic Stimulation of the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Video: In vivo Optogenetic Stimulation of the Rodent Central Nervous System [jove.com]
- 4. Ex Vivo Optogenetic Interrogation of Long-Range Synaptic Transmission and Plasticity from Medial Prefrontal Cortex to Lateral Entorhinal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanfacine treatment improves ADHD phenotypes of impulsivity and hyperactivity in a neurofibromatosis type 1 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant Effect of Optogenetic Stimulation of the Medial Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]
- 7. Daily Optogenetic Stimulation of the Left Infralimbic Cortex Reverses Extinction Impairments in Male Rats Exposed to Single Prolonged Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optogenetic stimulation in the medial prefrontal cortex modulates stimulus valence from rewarding and aversive to neutral states [frontiersin.org]
- 9. The behavioural response of mice lacking NK₁ receptors to guanfacine resembles its clinical profile in treatment of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optogenetic Stimulation of Prefrontal Glutamatergic Neurons Enhances Recognition Memory | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for Western Blot Analysis of Guanfacine Hydrochloride's Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the downstream molecular effects of Guanfacine hydrochloride. Guanfacine, a selective alpha-2A adrenergic receptor agonist, is primarily prescribed for the treatment of attention-deficit/hyperactivity disorder (ADHD) and hypertension.[1] Its mechanism of action involves the modulation of signaling pathways in the prefrontal cortex, making Western blot a critical tool for elucidating its effects on key protein expression and phosphorylation.
Introduction to Guanfacine Hydrochloride and its Signaling Pathways
Guanfacine hydrochloride acts as a selective agonist for the alpha-2A adrenergic receptor, which is predominantly expressed in the prefrontal cortex.[1] Activation of this G-protein coupled receptor (GPCR) by Guanfacine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently downregulates the activity of Protein Kinase A (PKA).
The inhibition of the cAMP/PKA pathway by Guanfacine is believed to strengthen the signaling of pyramidal neurons in the prefrontal cortex by closing hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[2][3] This action enhances cognitive functions such as attention and working memory.
Beyond the primary cAMP/PKA pathway, the downstream effects of alpha-2A adrenergic receptor activation can extend to other critical signaling molecules, including the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB). Although direct Western blot evidence for Guanfacine's effect on ERK and CREB phosphorylation is not extensively documented in publicly available literature, the known crosstalk between GPCR signaling and these pathways makes them important targets for investigation. For instance, alpha-2 adrenergic agonists like clonidine have been shown to attenuate ERK1/2 activity.
Key Downstream Targets for Western Blot Analysis
Based on the known signaling pathways associated with alpha-2A adrenergic receptor activation, the following are key protein targets for Western blot analysis after Guanfacine hydrochloride treatment:
-
Phospho-ERK1/2 (pERK1/2) and Total ERK1/2: To assess the activation state of the MAPK/ERK pathway.
-
Phospho-CREB (pCREB) and Total CREB: To evaluate the activation of this key transcription factor involved in neuronal plasticity and gene expression.
-
Phospho-PKA substrates and PKA catalytic subunit: To directly measure the activity of the PKA pathway.
Experimental Protocols
The following are detailed protocols for performing Western blot analysis to assess the phosphorylation status of ERK1/2 and CREB in response to Guanfacine hydrochloride treatment. These protocols are based on standard Western blotting procedures and should be optimized for specific cell lines or tissue types.
I. Cell Culture and Guanfacine Hydrochloride Treatment
Recommended Cell Lines: PC12 cells, SH-SY5Y cells, or primary neuronal cultures from the prefrontal cortex, as they endogenously express adrenergic receptors.
Guanfacine Hydrochloride Preparation: Prepare a stock solution of Guanfacine hydrochloride in sterile water or DMSO. Further dilute in cell culture medium to the desired final concentrations.
Treatment Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours prior to treatment to reduce basal levels of protein phosphorylation.
-
Treat cells with varying concentrations of Guanfacine hydrochloride (e.g., 0.1, 1, 10, 100 µM) for different time points (e.g., 15, 30, 60, 120 minutes). A vehicle control (the solvent used for Guanfacine) should be included.
II. Protein Lysate Preparation
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
III. SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or using a semi-dry transfer system.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Phospho-ERK1/2 (Thr202/Tyr204): 1:1000
-
Total ERK1/2: 1:1000
-
Phospho-CREB (Ser133): 1:1000
-
Total CREB: 1:1000
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000-1:10,000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For quantitative analysis, strip the membrane and re-probe with an antibody for the total form of the protein or a loading control (e.g., GAPDH or β-actin). Densitometry analysis can then be performed to normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Effect of Guanfacine Hydrochloride on ERK1/2 Phosphorylation
| Treatment Group | Guanfacine Conc. (µM) | Treatment Time (min) | pERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Vehicle) | Standard Deviation | p-value |
| Vehicle Control | 0 | 60 | 1.00 | 0.12 | - |
| Guanfacine | 0.1 | 60 | Data | Data | Data |
| Guanfacine | 1 | 60 | Data | Data | Data |
| Guanfacine | 10 | 60 | Data | Data | Data |
| Guanfacine | 100 | 60 | Data | Data | Data |
Table 2: Effect of Guanfacine Hydrochloride on CREB Phosphorylation
| Treatment Group | Guanfacine Conc. (µM) | Treatment Time (min) | pCREB / Total CREB Ratio (Fold Change vs. Vehicle) | Standard Deviation | p-value |
| Vehicle Control | 0 | 60 | 1.00 | 0.09 | - |
| Guanfacine | 0.1 | 60 | Data | Data | Data |
| Guanfacine | 1 | 60 | Data | Data | Data |
| Guanfacine | 10 | 60 | Data | Data | Data |
| Guanfacine | 100 | 60 | Data | Data | Data |
*Data in these tables are hypothetical and should be replaced with experimental results.
Visualizations
The following diagrams illustrate the key signaling pathway of Guanfacine hydrochloride and the general workflow for Western blot analysis.
Caption: Guanfacine hydrochloride signaling pathway.
Caption: General workflow for Western blot analysis.
References
- 1. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effects of Guanfacine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfacine hydrochloride, a selective alpha-2A adrenergic receptor agonist, is a non-stimulant medication approved for the treatment of attention-deficit/hyperactivity disorder (ADHD). Its mechanism of action involves the modulation of prefrontal cortex activity, an area of the brain crucial for attention, impulse control, and working memory. These application notes provide a comprehensive overview of behavioral tests and detailed protocols for assessing the preclinical efficacy of Guanfacine hydrochloride in rodent models. The included methodologies are designed to offer robust and reproducible data for researchers in both academic and industrial settings.
Mechanism of Action: Alpha-2A Adrenergic Receptor Signaling
Guanfacine primarily acts on postsynaptic α2A-adrenergic receptors in the prefrontal cortex (PFC). This interaction initiates a signaling cascade that strengthens PFC network connectivity. A key step in this pathway is the inhibition of cyclic adenosine monophosphate (cAMP) production. By reducing cAMP levels, Guanfacine effectively closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This closure enhances the signal-to-noise ratio of neuronal firing, thereby improving cognitive functions such as attention and working memory.[1][2]
References
Troubleshooting & Optimization
Troubleshooting Guanfacine hydrochloride solubility issues in PBS
Welcome to the technical support center for Guanfacine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of Guanfacine hydrochloride, with a specific focus on its solubility in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Guanfacine hydrochloride in PBS?
A1: The solubility of Guanfacine hydrochloride in PBS at a pH of 7.2 is approximately 10 mg/mL.[1] However, it's important to note that Guanfacine hydrochloride's solubility is pH-dependent, with greater solubility at lower pH values.
Q2: My Guanfacine hydrochloride is not dissolving completely in PBS. What should I do?
A2: If you are encountering solubility issues, consider the following troubleshooting steps:
-
pH Adjustment: Guanfacine hydrochloride is more soluble in acidic conditions.[2] A slight, temporary decrease in the PBS pH during dissolution can aid in solubility. You can achieve this by adding a small amount of dilute HCl and then carefully adjusting it back to the desired physiological pH with dilute NaOH.
-
Gentle Warming: Gently warming the solution to around 37°C can help increase the dissolution rate. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Using a sonicator can help break down powder aggregates and enhance dissolution.
-
Fresh Solvent: Ensure you are using a fresh, high-quality PBS solution, as the presence of contaminants can sometimes affect solubility.
Q3: I observed precipitation in my Guanfacine hydrochloride PBS solution after storage. Why did this happen and how can I prevent it?
A3: Precipitation upon storage can occur due to a few factors:
-
Solution Instability: Aqueous solutions of Guanfacine hydrochloride are not recommended for long-term storage. It is advised to prepare fresh solutions daily.[1] One study has shown that solutions are stable for at least 24 hours at 15°C.[2]
-
Temperature Changes: If the solution was prepared at an elevated temperature and then cooled, the solubility may decrease, leading to precipitation.
-
pH Fluctuation: Changes in the pH of the PBS solution over time can affect the solubility of Guanfacine hydrochloride.
To prevent precipitation, it is best practice to prepare the solution fresh before each experiment. If a stock solution must be prepared, consider using a solvent in which Guanfacine hydrochloride is more soluble, such as DMSO or ethanol, and then making final dilutions in PBS immediately before use.
Q4: How should I store my Guanfacine hydrochloride powder and solutions?
A4:
-
Powder: Guanfacine hydrochloride powder should be stored in a tightly sealed container at -20°C for long-term stability.[1]
-
Aqueous Solutions: As mentioned, it is highly recommended to prepare PBS solutions of Guanfacine hydrochloride fresh for each experiment. Storage of aqueous solutions for more than one day is not advised.[1] If you must store it for a short period, keep it at 4°C and be sure to visually inspect for any precipitation before use.
Q5: Is Guanfacine hydrochloride sensitive to light?
A5: Studies have shown that Guanfacine hydrochloride is stable under photolytic conditions, meaning it is not significantly degraded by light.[2] However, as a general good laboratory practice, it is always advisable to store solutions in amber vials or protect them from prolonged exposure to direct light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy solution or visible particles after attempting to dissolve in PBS. | - The concentration is too high, exceeding the solubility limit.- The PBS is at a pH that is not optimal for dissolution.- The powder is not fully dispersed. | - Do not exceed a concentration of 10 mg/mL in PBS at pH 7.2.- Slightly acidify the PBS during dissolution and then readjust to the target pH.- Use a vortex mixer or sonicator to aid dissolution. |
| Precipitate forms in a previously clear solution. | - The solution has been stored for too long.- The temperature of the solution has decreased.- The pH of the solution has shifted. | - Prepare fresh solutions for each experiment.- If the solution was warmed to dissolve, ensure it remains stable at room temperature or the experimental temperature.- Re-verify the pH of your PBS. |
| Inconsistent experimental results. | - Degradation of Guanfacine hydrochloride in the solution.- Inaccurate concentration due to incomplete dissolution or precipitation. | - Always use freshly prepared solutions.- Ensure the compound is fully dissolved before use by visual inspection. If necessary, filter the solution to remove any undissolved particles. |
Experimental Protocols
Protocol 1: Preparation of Guanfacine Hydrochloride Solution in PBS for In Vitro (Cell Culture) Studies
-
Materials:
-
Guanfacine hydrochloride powder
-
Sterile Phosphate-Buffered Saline (PBS, pH 7.2)
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh the desired amount of Guanfacine hydrochloride powder in a sterile conical tube.
-
Add the required volume of sterile PBS (pH 7.2) to achieve the desired final concentration (not exceeding 10 mg/mL).
-
Vortex the solution for 1-2 minutes to aid dissolution. If necessary, gently warm the solution to 37°C in a water bath.
-
Once the powder is completely dissolved and the solution is clear, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
This sterile solution is now ready to be added to your cell culture medium at the desired final concentration.
-
Note: Prepare this solution fresh immediately before each experiment.
-
Protocol 2: Preparation of Guanfacine Hydrochloride Solution for Oral Gavage in Animal Studies
-
Materials:
-
Guanfacine hydrochloride powder
-
Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or sterile water
-
Appropriate size gavage needles
-
Syringes
-
-
Procedure:
-
Calculate the total amount of Guanfacine hydrochloride needed based on the dose, number of animals, and dosing volume.
-
Weigh the calculated amount of Guanfacine hydrochloride powder.
-
Add the required volume of sterile PBS or sterile water to achieve the desired final concentration.
-
Vortex or stir the solution until the powder is completely dissolved. Gentle warming can be used if needed.
-
Ensure the solution is at room temperature before administration to the animals.
-
Note: Prepare the dosing solution fresh each day of the study to ensure accuracy and stability.
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action for Guanfacine is as a selective agonist for the alpha-2A (α2A) adrenergic receptor, a G-protein coupled receptor (GPCR).
Caption: Guanfacine hydrochloride signaling pathway.
Caption: General experimental workflow for using Guanfacine hydrochloride.
References
Technical Support Center: Enhancing the Bioavailability of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride.
Disclaimer: N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride is a research compound. Specific experimental data on its physicochemical properties and bioavailability are limited in publicly available literature. The guidance provided here is based on general principles of formulation science for compounds with similar predicted characteristics (moderately lipophilic amine hydrochloride salt) and should be adapted based on experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the predicted classification of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride according to the Biopharmaceutics Classification System (BCS)?
Based on its predicted moderate lipophilicity (XlogP ≈ 2.3) and its nature as a hydrochloride salt, N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride is likely to exhibit pH-dependent solubility. It is hypothesized to be a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. Experimental determination of its aqueous solubility and intestinal permeability is crucial for definitive classification.
Q2: What are the primary challenges in achieving adequate oral bioavailability for this compound?
The primary challenges are expected to be:
-
Poor aqueous solubility: Especially in the neutral to alkaline environment of the small intestine, the free base may precipitate, reducing the concentration of dissolved drug available for absorption.
-
Dissolution rate-limited absorption: The rate at which the compound dissolves in the gastrointestinal fluids may be slower than its absorption rate across the intestinal wall.
-
Potential for first-pass metabolism: As with many amine-containing compounds, it may be subject to metabolism in the gut wall or liver, reducing the amount of unchanged drug reaching systemic circulation.
Q3: What are the initial formulation strategies to consider for improving the bioavailability of a BCS Class II/IV compound like this?
Initial strategies should focus on enhancing the solubility and dissolution rate. Key approaches include:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area available for dissolution.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[2][3]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption, potentially via the lymphatic pathway.[4][5][6]
-
pH Modification: Incorporating acidic excipients can help maintain a lower pH microenvironment to enhance the solubility of the hydrochloride salt.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of formulations for N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride.
Issue 1: Low and Variable Drug Loading in Lipid-Based Formulations
| Potential Cause | Troubleshooting Steps |
| Poor solubility in lipid excipients. | 1. Screen a wider range of lipids: Test long-chain, medium-chain, and short-chain triglycerides, as well as various surfactants and co-surfactants.2. Convert to a more lipophilic salt form: Forming a salt with a lipophilic counter-ion can increase solubility in lipidic vehicles.[7]3. Incorporate co-solvents: Small amounts of ethanol, propylene glycol, or PEG 400 can enhance drug solubilization. |
| Drug precipitation upon storage. | 1. Assess thermodynamic stability: Determine the equilibrium solubility in the selected excipients.2. Incorporate precipitation inhibitors: Polymers like HPMC or PVP can help maintain a supersaturated state. |
Issue 2: Poor In Vitro Dissolution Profile from Solid Dosage Forms
| Potential Cause | Troubleshooting Steps |
| Inadequate particle size reduction. | 1. Characterize particle size distribution: Ensure the desired particle size has been achieved and is consistent.2. Evaluate different size reduction techniques: Compare jet milling, ball milling, and high-pressure homogenization. |
| Recrystallization of amorphous drug in ASDs. | 1. Select an appropriate polymer: Screen various polymers (e.g., PVP, HPMC-AS, Soluplus®) for miscibility and ability to inhibit crystallization.2. Optimize drug loading: Higher drug loading increases the risk of recrystallization. Determine the optimal drug-to-polymer ratio.3. Control moisture content: Store the ASD under dry conditions as water can act as a plasticizer and promote recrystallization. |
| "Parachute" effect not sustained in dissolution media. | 1. Incorporate a precipitation inhibitor: Add a polymer to the formulation or the dissolution medium to maintain supersaturation.2. Optimize the polymer in the ASD: The choice of polymer can influence the degree and duration of supersaturation. |
Issue 3: Inconsistent In Vivo Performance Despite Promising In Vitro Data
| Potential Cause | Troubleshooting Steps |
| Precipitation in the gastrointestinal tract. | 1. Simulate gastrointestinal conditions: Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) to better predict in vivo performance.2. Consider a lipid-based formulation: These can help keep the drug in a solubilized state in the gut.[4][5][6] |
| Significant first-pass metabolism. | 1. Investigate lymphatic transport: For highly lipophilic drugs, lipid-based formulations can promote lymphatic uptake, bypassing the liver on the first pass.2. Consider prodrugs: A prodrug approach could be designed to release the active compound after absorption, potentially avoiding first-pass metabolism. |
| Food effects. | 1. Conduct fed and fasted state animal studies: Assess the impact of food on the bioavailability of your formulation.2. Formulation redesign: Aim for a formulation that minimizes the difference in performance between fed and fasted states. Lipid-based formulations are often effective in this regard. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride, selected polymer (e.g., PVP K30, HPMC-AS), and a suitable solvent system (e.g., methanol, dichloromethane, or a mixture).
-
Procedure:
-
Dissolve the drug and polymer in the solvent system at a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting film/powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.
-
Scrape the dried ASD and store it in a desiccator.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak.
-
Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the dispersion (absence of Bragg peaks).
-
In Vitro Dissolution Testing: To assess the enhancement in dissolution rate compared to the crystalline drug.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride, oil (e.g., Capryol™ 90), surfactant (e.g., Kolliphor® EL), and co-surfactant (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of the drug in various oils, surfactants, and co-surfactants.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Add the drug to the selected vehicle and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.
-
-
Characterization:
-
Self-Emulsification Time: Measure the time taken for the formulation to emulsify in an aqueous medium under gentle agitation.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using dynamic light scattering.
-
In Vitro Drug Release: Perform dissolution testing using a dialysis membrane method to assess drug release from the emulsion.
-
Data Presentation
Table 1: Hypothetical Solubility Data of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride in Various Excipients
| Excipient | Type | Solubility (mg/mL) at 25°C |
| Deionized Water | Aqueous | 0.5 |
| pH 1.2 Buffer | Aqueous | 15.2 |
| pH 6.8 Buffer | Aqueous | 0.2 |
| Capryol™ 90 | Oil | 8.5 |
| Kolliphor® EL | Surfactant | 25.0 |
| Transcutol® HP | Co-surfactant | 45.8 |
| PVP K30 | Polymer | >100 (in common solvent) |
| HPMC-AS | Polymer | >100 (in common solvent) |
Table 2: Example of In Vitro Dissolution Comparison of Different Formulations
| Formulation | Time (min) | % Drug Dissolved (pH 6.8 Buffer) |
| Crystalline Drug | 15 | 5% |
| 30 | 8% | |
| 60 | 12% | |
| Micronized Drug | 15 | 15% |
| 30 | 25% | |
| 60 | 35% | |
| ASD (1:2 Drug:PVP) | 15 | 60% |
| 30 | 85% | |
| 60 | 95% (followed by precipitation) | |
| SEDDS | 15 | 98% |
| 30 | >99% | |
| 60 | >99% |
Visualizations
Caption: Experimental workflow for bioavailability enhancement.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Guanfacine Hydrochloride In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects of Guanfacine hydrochloride in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target and known off-targets of Guanfacine hydrochloride?
Guanfacine hydrochloride is a selective agonist for the alpha-2A adrenergic receptor (α2A-AR), which is its primary therapeutic target.[1][2][3] However, in vitro studies have revealed several off-target interactions, including binding to other α2-adrenergic receptor subtypes (α2B-AR and α2C-AR), imidazoline receptors (I1 and I2), and the serotonin 2B receptor (5-HT2B).[1] There is also evidence suggesting it can inhibit voltage-gated sodium channels and may act as a weak substrate for P-glycoprotein (P-gp).
Q2: How can I minimize off-target effects of Guanfacine in my cell-based assays?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration of Guanfacine that elicits a response at the α2A-AR without significantly engaging off-target receptors. This can be achieved by generating a detailed dose-response curve.
-
Select an appropriate cell line: Whenever possible, use a cell line that endogenously expresses the α2A-AR at a high level with minimal or no expression of the identified off-target receptors. If this is not feasible, consider using engineered cell lines that overexpress the α2A-AR.
-
Employ selective antagonists: To confirm that the observed effect is mediated by the α2A-AR, use a selective α2A-AR antagonist to block the response. A lack of blockade may indicate the involvement of off-target effects.
-
Monitor for known off-target signaling: Be aware of the downstream signaling pathways of the off-target receptors and monitor for their activation. For example, 5-HT2B receptor activation leads to an increase in intracellular calcium.[4][5]
Q3: What are some common issues encountered when performing in vitro assays with Guanfacine?
Common issues include:
-
Poor reproducibility: This can be caused by inconsistencies in cell culture conditions, reagent preparation, or assay execution.[6]
-
High background signal: This may result from non-specific binding of Guanfacine or the detection reagents. Optimizing washing steps and using appropriate blocking buffers can help.
-
Unexpected results: If the observed effects do not align with the known pharmacology of the α2A-AR, it is important to consider the possibility of off-target interactions.
Troubleshooting Guides
Radioligand Binding Assays
| Problem | Possible Cause | Solution |
| High non-specific binding | Radioligand concentration is too high. | Optimize the radioligand concentration by performing a saturation binding experiment. |
| Insufficient washing. | Increase the number and/or duration of wash steps. Use ice-cold wash buffer. | |
| Inappropriate filter selection. | Ensure the filter material has low non-specific binding characteristics. Pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can help.[7] | |
| Low specific binding | Low receptor expression in the cell line. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. Perform a quality control check. | |
| Incorrect assay conditions (pH, temperature, incubation time). | Optimize assay buffer composition, incubation temperature, and time. | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Cell membrane preparation is not homogenous. | Ensure the membrane preparation is well-resuspended before aliquoting. |
Functional Cell-Based Assays
| Problem | Possible Cause | Solution |
| No response to Guanfacine | Low receptor expression or coupling to the signaling pathway. | Confirm receptor expression and functionality using a known potent agonist. |
| Inappropriate assay endpoint. | Ensure the chosen readout (e.g., cAMP levels, calcium flux) is appropriate for the receptor's signaling pathway. | |
| Guanfacine degradation. | Prepare fresh Guanfacine solutions for each experiment. | |
| High basal activity | Constitutive receptor activity. | Consider using an inverse agonist to determine the true baseline. |
| Serum components in the media activating the receptor. | Perform the assay in serum-free media if possible. | |
| "Bell-shaped" dose-response curve | Receptor desensitization or internalization at high concentrations. | Reduce the incubation time or use a cell line with a modified receptor that has reduced desensitization. |
| Off-target effects at higher concentrations. | Investigate potential off-target activities using selective antagonists for suspected off-target receptors. |
Patch-Clamp Electrophysiology
| Problem | Possible Cause | Solution |
| Unstable seal (low giga-ohm seal) | Poor pipette quality. | Use freshly pulled, fire-polished pipettes. |
| Debris on the cell membrane or pipette tip. | Ensure a clean cell culture and filter intracellular and extracellular solutions.[8] | |
| Mechanical vibration. | Use an anti-vibration table and minimize movement in the room.[9] | |
| Noisy recordings | Electrical interference. | Ground all equipment properly and use a Faraday cage. |
| Poor quality seal. | Re-patch with a new pipette and cell to achieve a high-resistance seal. | |
| Cell "rundown" (decreasing current over time) | Depletion of essential intracellular components. | Include ATP and GTP in the intracellular solution to maintain cell health. |
| Ion channel instability. | Allow for a stable baseline recording before applying the drug. |
Quantitative Data Summary
The following table summarizes the binding affinities (pKi) of Guanfacine for its on-target and various off-target receptors. A higher pKi value indicates a stronger binding affinity.
| Receptor | Gene | Species | pKi (average) | Source |
| Alpha-2A Adrenergic | ADRA2A | Human | 7.17 | GPCRdb[6] |
| Alpha-2B Adrenergic | ADRA2B | Human | 6.15 | GPCRdb[6] |
| Alpha-2C Adrenergic | ADRA2C | Human | 5.80 | GPCRdb[6] |
| 5-HT2A Serotonin | HTR2A | Human | 6.07 | GPCRdb[6] |
| 5-HT2B Serotonin | HTR2B | Human | 5.88 | GPCRdb[6] |
| 5-HT2C Serotonin | HTR2C | Human | 6.12 | GPCRdb[6] |
Note: Data was obtained from the GPCRdb, which aggregates data from various sources. The pKi is the negative logarithm of the Ki value.
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
Objective: To determine the binding affinity of Guanfacine for α2A, α2B, and α2C adrenergic receptors.
Materials:
-
Cell membranes from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.
-
Radioligand: [3H]-RX821002 (a selective α2-adrenergic antagonist).
-
Non-specific binding control: Unlabeled phentolamine (10 µM).
-
Guanfacine hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Methodology:
-
Prepare serial dilutions of Guanfacine.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of phentolamine (for non-specific binding), or 50 µL of Guanfacine dilution.
-
Add 150 µL of the cell membrane preparation (typically 10-20 µg of protein).
-
Add 50 µL of [3H]-RX821002 at a concentration near its Kd.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for Guanfacine using the Cheng-Prusoff equation.
Functional Assay for 5-HT2B Receptor Activation
Objective: To assess the functional activity of Guanfacine at the 5-HT2B receptor by measuring intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human 5-HT2B receptor.
-
Fluo-4 AM calcium indicator dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Guanfacine hydrochloride.
-
Positive control: Serotonin (5-HT).
-
Fluorescence plate reader with an injection system.
Methodology:
-
Seed the HEK293-5-HT2B cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Record baseline fluorescence for a few seconds.
-
Inject serial dilutions of Guanfacine or serotonin into the wells and continue to record fluorescence for 2-3 minutes.
-
Analyze the data by calculating the peak fluorescence response over baseline.
-
Generate dose-response curves and calculate EC50 values.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Guanfacine's on- and off-target signaling pathways.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a functional cell-based assay.
References
- 1. Guanfacine - Wikipedia [en.wikipedia.org]
- 2. Guanfacine Extended-Release Tablets (Intuniv), a Nonstimulant Selective Alpha2A-Adrenergic Receptor Agonist For Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanfacine: MedlinePlus Drug Information [medlineplus.gov]
- 4. pnas.org [pnas.org]
- 5. ahajournals.org [ahajournals.org]
- 6. GPCRdb [gpcrdb.org]
- 7. glpbio.com [glpbio.com]
- 8. google.com [google.com]
- 9. m.youtube.com [m.youtube.com]
Guanfacine Hydrochloride Injection Protocol Technical Support Center for Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using guanfacine hydrochloride injections in mice.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of guanfacine hydrochloride to mice.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Solution | Guanfacine hydrochloride solubility is pH-dependent. The pH of the saline solution may not be optimal. | Ensure the 0.9% saline is buffered to a neutral pH. If precipitation persists, consider preparing a fresh solution. The solubility of guanfacine hydrochloride in PBS (pH 7.2) is approximately 10 mg/ml.[1] |
| Animal Sedation or Lethargy | High dosage of guanfacine. Sedation is a known side effect.[2] | Reduce the dosage. Doses in the range of 0.1 to 0.3 mg/kg are often effective without causing significant sedation.[3] Higher doses (e.g., 1.0 mg/kg) are more likely to induce sedative effects.[2][4] |
| Variable Behavioral Results | Inconsistent injection timing or animal stress. The timing of administration relative to behavioral testing is crucial. | Standardize the injection-to-testing time window. Handle mice gently to minimize stress, as stress can influence behavioral outcomes. |
| Hypertension Upon Cessation | Abrupt discontinuation of guanfacine treatment.[5] | Taper the dose gradually when discontinuing treatment to avoid rebound hypertension.[5] |
| Lack of Behavioral Effect | Insufficient dosage or incorrect administration route. | Consider a dose-response study to determine the optimal dose for your specific behavioral paradigm. The intraperitoneal (i.p.) route is commonly used and has been shown to be effective.[3][4][6] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving guanfacine hydrochloride for injection in mice?
Guanfacine hydrochloride can be dissolved in 0.9% saline (vehicle).[3] For preparing stock solutions, it is soluble in ethanol, DMSO, and dimethylformamide (DMF).[1] When using organic solvents for initial dissolving, ensure the final concentration of the solvent in the administered solution is minimal to avoid physiological effects.[1] Aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers like PBS (pH 7.2), where its solubility is approximately 10 mg/ml.[1] It is recommended not to store aqueous solutions for more than one day.[1]
2. What are the typical dosages of guanfacine for intraperitoneal (i.p.) injection in mice?
Commonly used effective doses of guanfacine in mice range from 0.1 mg/kg to 0.3 mg/kg for reducing locomotion and impulsivity without significant sedation.[3] Higher doses, such as 1.0 mg/kg, have also been used, but may be associated with sedative effects.[2][4]
3. What is the mechanism of action of guanfacine?
Guanfacine is a selective α2A-adrenergic receptor agonist.[7] It works by stimulating postsynaptic α2A-adrenergic receptors in the prefrontal cortex (PFC).[8][9] This stimulation inhibits the production of cAMP and closes HCN channels, which enhances the signal of pyramidal neurons in the PFC, thereby improving working memory and attention.[8][9]
4. What are the potential side effects of guanfacine administration in mice?
The most common side effect is sedation, particularly at higher doses.[2] Other potential side effects observed in clinical use include low blood pressure (hypotension) and a low heart rate (bradycardia).[10] Abruptly stopping the medication can lead to rebound hypertension.[5]
5. How should guanfacine hydrochloride be stored?
Guanfacine hydrochloride as a crystalline solid should be stored at -20°C.[1][11] Aqueous solutions are not recommended for storage for more than one day.[1]
Quantitative Data Summary
Table 1: Guanfacine Hydrochloride Dosage and Effects in Mice
| Dosage (mg/kg, i.p.) | Effect | Mouse Model | Reference |
| 0.1 | Increased attention in NK1R-/- mice | NK1R-/- mice | [2][4] |
| 0.1 | Increased distance traveled | Nf1+/- mice | [3] |
| 0.3 | Ameliorated behavioral deficits in CAR test | Nf1+/- mice | [3] |
| 0.3 | Decreased impulsive choice | Nf1+/- mice | [6] |
| 0.3 | Reduced hyperactivity | Nf1+/- mice | [6] |
| 1.0 | Decreased impulsivity (likely secondary to sedation) | Wild-type and NK1R-/- mice | [2][4] |
Table 2: Solubility of Guanfacine Hydrochloride
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | ~10 mg/ml | [1] |
| Ethanol | ~25 mg/ml | [1] |
| DMSO | ~30 mg/ml | [1] |
| Dimethyl formamide (DMF) | ~30 mg/ml | [1] |
| Water | ≥50.6 mg/mL (with gentle warming) | [12] |
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The behavioural response of mice lacking NK1 receptors to guanfacine resembles its clinical profile in treatment of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanfacine treatment improves ADHD phenotypes of impulsivity and hyperactivity in a neurofibromatosis type 1 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The behavioural response of mice lacking NK₁ receptors to guanfacine resembles its clinical profile in treatment of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Guanfacine treatment improves ADHD phenotypes of impulsivity and hyperactivity in a neurofibromatosis type 1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanfacine - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
Technical Support Center: N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride Degradation Products
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation products of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride. The information provided is based on general principles of forced degradation studies and the chemical properties of the 2-aminoimidazoline moiety.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride under forced degradation conditions?
A1: Based on the structure, which contains a 2-aminoimidazoline ring, the most probable degradation pathways are hydrolysis and oxidation.[1][2] Hydrolysis, particularly under acidic or basic conditions, can lead to the cleavage of the cyclic amidine bond. Oxidation may target the electron-rich aromatic ring or the imidazoline ring.[3][4] Photodegradation is also a possibility and should be investigated as part of forced degradation studies.
Q2: What are the potential degradation products I should be looking for?
A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, plausible structures can be predicted. The primary degradation product from hydrolysis is likely the ring-opened compound, N-(2-aminoethyl)-N'-(2,6-diethylphenyl)guanidine. Oxidative stress may lead to the formation of N-oxides or hydroxylated species on the diethylphenyl ring.
Q3: What analytical techniques are most suitable for identifying and quantifying these degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Photodiode Array (PDA) detection is the standard approach for separating the parent compound from its degradation products and for quantification.[5][6] For structural elucidation of the unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (LC-Q-ToF-MS), is indispensable.[7][8]
Q4: How much degradation should I aim for in my forced degradation studies?
A4: A target degradation of 5-20% is generally considered appropriate to generate a sufficient amount of degradation products for detection and characterization without being unrealistic about the product's stability.[5][9][10]
Q5: Are there any specific precautions I should take during the handling and storage of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride to minimize degradation?
A5: To minimize degradation, the compound should be stored in a well-closed container, protected from light and moisture. For solutions, using buffered systems and storing at low temperatures (2-8 °C) or frozen can help to slow down hydrolytic degradation. If the molecule is found to be susceptible to oxidation, purging solutions with an inert gas like nitrogen or argon can be beneficial.[1]
Troubleshooting Guides
Issue 1: No degradation observed under stress conditions.
| Possible Cause | Suggested Solution |
| Stress conditions are too mild. | Increase the concentration of the stressing agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress study.[5] |
| The compound is highly stable. | While possible, it is important to ensure a range of aggressive conditions have been tested before concluding exceptional stability. |
| Analytical method is not stability-indicating. | The chromatographic method may not be able to separate the degradation products from the parent peak. Re-develop the HPLC method with different column chemistry, mobile phase, or gradient. |
Issue 2: Excessive degradation (>50%) is observed.
| Possible Cause | Suggested Solution |
| Stress conditions are too harsh. | Reduce the concentration of the stressing agent, the temperature, or the duration of the study to achieve the target degradation of 5-20%.[9] |
| High instability of the compound. | This indicates a potential stability issue with the molecule that needs to be addressed in formulation development. |
Issue 3: Poor peak shape or resolution in HPLC chromatogram.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte and its degradation products are in a consistent ionization state. |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
| Co-elution of degradation products. | Optimize the HPLC method by changing the column, mobile phase composition, or gradient slope. |
Data Presentation
Table 1: Summary of Hypothetical Forced Degradation Results for N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (DP) (% Area) |
| 0.1 M HCl, 60 °C, 24h | 15.2 | 2 | DP-1 (12.8) |
| 0.1 M NaOH, 60 °C, 24h | 8.5 | 1 | DP-1 (7.9) |
| 3% H₂O₂, RT, 24h | 11.7 | 3 | DP-2 (8.1) |
| Thermal (80 °C, 72h) | 4.1 | 1 | DP-3 (3.5) |
| Photolytic (ICH Q1B) | 9.8 | 2 | DP-4 (6.2) |
Experimental Protocols
Protocol: Forced Degradation Study of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw samples at predetermined time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw samples at predetermined time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide to get a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at predetermined time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid drug substance in a temperature-controlled oven at 80 °C.
-
Withdraw samples at specified intervals, dissolve in the solvent, and dilute to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug (e.g., 0.5 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
After exposure, prepare the samples for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS/MS.
-
Visualizations
Caption: Proposed degradation pathways for N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine.
Caption: General experimental workflow for forced degradation studies.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. mdpi.com [mdpi.com]
- 7. Strategy for identification and characterization of small quantities of drug degradation products using LC and LC-MS: application to valsartan, a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ajpsonline.com [ajpsonline.com]
Technical Support Center: Minimizing Variability in Behavioral Experiments with Guanfacine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in behavioral experiments using Guanfacine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Guanfacine hydrochloride and how does it work?
Guanfacine hydrochloride is a selective alpha-2A adrenergic receptor agonist. Its mechanism of action in behavioral studies is primarily attributed to its effects on the prefrontal cortex (PFC), a brain region crucial for executive functions like attention, working memory, and impulse control. By stimulating post-synaptic α2A-adrenoceptors on dendritic spines in the PFC, guanfacine strengthens network connectivity and enhances neuronal firing. This action is thought to mimic the beneficial effects of norepinephrine in the PFC, leading to improved cognitive functions.[1][2][3]
Q2: What are the common behavioral tests used to assess the effects of Guanfacine?
Guanfacine is frequently evaluated in a variety of behavioral assays in animal models to assess its effects on cognition, anxiety, and depression-like behaviors. Common tests include:
-
For attention and impulsivity: The 5-Choice Serial Reaction Time Task (5-CSRTT) is often used.
-
For anxiety-like behavior: The Elevated Plus Maze (EPM) and the Light/Dark Exploration Box are common assays.[4][5]
-
For depression-like behavior: The Forced Swim Test (FST) and the Tail Suspension Test are frequently employed.[6]
-
For spatial learning and memory: The Morris Water Maze (MWM) is a standard test.
Q3: What are the typical effective doses of Guanfacine in rodents?
Effective doses of Guanfacine can vary depending on the rodent species, the specific behavioral test, and the desired effect. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. However, based on published literature, here are some commonly used intraperitoneal (i.p.) dosage ranges:
-
Mice: 0.1 mg/kg to 1.0 mg/kg. A low dose of 0.1 mg/kg has been shown to improve attention without affecting locomotor activity, while a dose of 0.15 mg/kg has been found to have antidepressant-like effects. Higher doses (e.g., 1.0 mg/kg) can lead to a general blunting of behavior.[4]
-
Rats: 0.075 mg/kg to 0.60 mg/kg. Higher doses within this range (0.3 and 0.6 mg/kg) have been shown to improve impulsiveness, overactivity, and sustained attention in models of ADHD.[7]
Q4: How long before behavioral testing should Guanfacine be administered?
For intraperitoneal (i.p.) injections in rodents, Guanfacine is typically administered approximately 30 minutes before the start of the behavioral test.[7] This allows for the drug to be absorbed and reach effective concentrations in the brain. However, the optimal pre-treatment time may vary, and it is advisable to standardize this for all animals in a study.
Q5: Are there known sex differences in the response to Guanfacine?
Yes, evidence suggests that there can be sex-specific differences in the behavioral and neurological responses to Guanfacine. For instance, while both male and female mice may show similar antidepressant-like behavioral responses, the underlying neuronal activation in different brain regions can vary between sexes. It is crucial to include both males and females in your experimental design and analyze the data for potential sex-specific effects.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Data
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Ensure precise and consistent dosing for all animals. For oral gavage, ensure the entire dose is delivered. For i.p. injections, ensure proper technique to avoid injection into the gut or other organs. - Use the same route of administration for all subjects within a study group. |
| Environmental Factors | - Maintain a consistent and controlled environment (temperature, humidity, lighting). Conduct testing at the same time of day to minimize the influence of circadian rhythms. - Standardize housing conditions. Environmental enrichment can impact behavior and may interact with drug effects. |
| Animal Handling and Stress | - Handle animals consistently and gently to minimize stress. Acclimate animals to the experimental room for at least 30-60 minutes before testing.[8] - The same experimenter should handle and test all animals if possible to reduce inter-experimenter variability.[9] |
| Sex Differences | - Include both male and female animals in your study design. - Analyze data separately for each sex to identify any sex-specific drug effects. |
Issue 2: Sedation or Hypoactivity Confounding Results
| Possible Cause | Troubleshooting Steps |
| Dose is too high | - Higher doses of Guanfacine (e.g., 1.0 mg/kg in mice) can cause sedation and a general decrease in motor activity, which can be misinterpreted as an anxiolytic or antidepressant effect.[4] - Conduct a dose-response study to identify the lowest effective dose that produces the desired behavioral effect without causing significant sedation. - Use a locomotor activity test to assess for hypoactivity at the chosen dose. A significant decrease in general movement suggests a sedative effect. |
| Insufficient Habituation | - Ensure animals are adequately habituated to the testing apparatus and environment before drug administration and testing. This can help differentiate between drug-induced hypoactivity and anxiety-related freezing behavior. |
| Timing of Testing | - If sedation is observed shortly after administration, consider increasing the time between injection and testing to allow sedative effects to subside while maintaining therapeutic efficacy. Pilot studies may be necessary to determine the optimal time window. |
Issue 3: Lack of Expected Drug Effect
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing | - The chosen dose may be too low to elicit a significant behavioral effect. Refer to the dose-response data in the tables below and consider conducting a pilot study with a wider range of doses. |
| Drug Stability and Preparation | - Ensure Guanfacine hydrochloride is properly stored and that solutions are prepared fresh. Follow the manufacturer's instructions for solubility and stability. |
| Animal Strain or Model | - The behavioral response to Guanfacine can vary between different animal strains and models. The genetic background of the animals can influence their neurochemistry and drug metabolism. |
| Behavioral Assay Sensitivity | - Ensure the chosen behavioral assay is sensitive to the effects of Guanfacine. Some tests may be more robust and reliable than others for assessing specific behavioral domains. |
Data Presentation
Table 1: Summary of Guanfacine Hydrochloride Dosing and Effects in Rodent Behavioral Studies
| Behavioral Test | Species/Strain | Dose Range (mg/kg, i.p.) | Key Findings | Citations |
| 5-Choice Serial Reaction Time Task (5-CSRTT) | Mice (NK1R-/-) | 0.1 | Increased attention without affecting locomotor activity. | [4] |
| 5-Choice Serial Reaction Time Task (5-CSRTT) | Mice (WT and NK1R-/-) | 1.0 | Decreased impulsivity, likely secondary to generalized blunting of behavior. | [4] |
| Forced Swim Test (FST) | Mice (C57BL/6J) | 0.15 | Optimal dose for antidepressant-like effects in both males and females. | |
| Light/Dark Exploration Box | Mice (WT and NK1R-/-) | 0.1, 0.3, 1.0 | Higher doses reduced locomotor activity. | [4] |
| Visual Discrimination Task | Rats (SHR and WKY) | 0.075, 0.15, 0.3, 0.6 | 0.3 and 0.6 mg/kg doses improved impulsiveness, overactivity, and sustained attention in SHRs. | [7] |
| Elevated Plus Maze (EPM) | Mice (WT and NK1R-/-) | 0.1 | No effect on anxiety-like behavior in either genotype. | [5] |
Table 2: Effects of Guanfacine on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Interpretation | Citations |
| 0.1 | No significant effect | Dose is likely below the threshold for sedative effects. | [4] |
| 0.3 | Variable, may show slight decrease | Potential for mild sedative effects. | [4] |
| 1.0 | Significant decrease | Likely to induce sedation and confound behavioral results. | [4] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[9]
-
Acclimation: Habituate the animals to the testing room for at least 30 minutes prior to the experiment.[8]
-
Drug Administration: Administer Guanfacine hydrochloride or vehicle via the chosen route (e.g., i.p. injection) 30 minutes before placing the animal on the maze.[7]
-
Procedure:
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Measure the number of entries into the open and closed arms.
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
-
-
Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.[9]
Protocol 2: Forced Swim Test (FST) for Depression-Like Behavior
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation: Habituate the animals to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer Guanfacine hydrochloride or vehicle 30 minutes before the test.
-
Procedure:
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes.[12]
-
A pre-test session of 15 minutes on the day before the actual test is sometimes included to induce a stable baseline of immobility.
-
-
Data Analysis:
-
Score the last 4 minutes of the test.
-
Measure the total time the animal remains immobile (making only small movements necessary to keep its head above water).
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm cage to recover before returning it to its home cage.
Visualizations
Caption: Guanfacine's signaling pathway in the prefrontal cortex.
Caption: General workflow for a behavioral experiment with Guanfacine.
References
- 1. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of affective dysregulation in ADHD with guanfacine: study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The behavioural response of mice lacking NK1 receptors to guanfacine resembles its clinical profile in treatment of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The behavioural response of mice lacking NK₁ receptors to guanfacine resembles its clinical profile in treatment of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride efficacy in ADHD models
Comparative Efficacy of Guanfacine Hydrochloride in Preclinical Models of ADHD
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride, commonly known as Guanfacine, in validated animal models of Attention-Deficit/Hyperactivity Disorder (ADHD). Guanfacine, a selective α2A-adrenergic receptor agonist, is an established non-stimulant treatment for ADHD.[1][2][3] Its therapeutic effects are primarily attributed to the enhancement of prefrontal cortex (PFC) function, which governs executive functions like attention, impulse control, and working memory.[4][5][6] This document summarizes key experimental data, compares Guanfacine's performance against other ADHD medications, details common experimental protocols, and illustrates its mechanism of action.
Comparative Efficacy Data
Guanfacine has been extensively evaluated in the Spontaneously Hypertensive Rat (SHR), the most widely validated genetic model of ADHD, which displays core behavioral phenotypes of the disorder, including hyperactivity, impulsivity, and deficits in sustained attention.[7][8][9] The following tables summarize quantitative data from preclinical and clinical studies, comparing Guanfacine with a placebo and other common ADHD therapeutics such as Atomoxetine (a norepinephrine reuptake inhibitor) and Methylphenidate (a psychostimulant).
Table 1: Preclinical Efficacy of Guanfacine in the Spontaneously Hypertensive Rat (SHR) Model
| Behavioral Domain | Key Assay | Guanfacine Effect vs. Control (SHR) | Comparator Effect (Drug & Assay) | Reference |
| Inattention | Y-Maze Test | Dose-dependent improvement in spontaneous alternation performance. | Atomoxetine also improves performance. | [2] |
| Hyperactivity | Open-Field Test | Dose-dependent reduction in locomotor activity and total distance traveled. | Atomoxetine and Methylphenidate also decrease hyperactivity scores.[10][11] | [2][7] |
| Impulsivity | Elevated Plus-Maze | Attenuated time spent in open arms, suggesting reduced impulsive-like behavior. | Atomoxetine treatment also inhibits impulsivity in this test.[11] | [2] |
| Working Memory | Delayed Alternation Tasks | Improves performance, particularly under distracting conditions. | N/A | [6] |
Table 2: Comparative Clinical Efficacy (Indirect Comparison of Non-Stimulants)
This table presents data from a matching-adjusted indirect comparison (MAIC) of clinical trials in children and adolescents with ADHD.
| Outcome Measure | Guanfacine ER (GXR) vs. Atomoxetine (ATX) | Key Finding | Reference |
| ADHD-RS-IV Total Score | Significantly greater reduction for GXR. | Relative improvement of -7.0 (p < 0.01) for GXR over ATX. | [12] |
| ADHD-RS-IV Hyperactivity/Impulsivity Subscale | Significantly greater reduction for GXR. | Relative improvement of -3.8 (p < 0.01) for GXR over ATX. | [12] |
| ADHD-RS-IV Inattention Subscale | Significantly greater reduction for GXR. | Relative improvement of -3.2 (p < 0.05) for GXR over ATX. | [12] |
Note: ADHD-RS-IV (Attention-Deficit/Hyperactivity Disorder Rating Scale IV) is a standard clinical tool for assessing symptom severity.
Mechanism of Action: Signaling Pathway
Guanfacine enhances PFC function by binding to postsynaptic α2A-adrenergic receptors on the dendritic spines of pyramidal neurons.[6] This action strengthens network connectivity by modulating intracellular signaling cascades. Specifically, activation of the α2A receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP levels close nearby Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which can "leak" current and impair neuronal firing. By closing these channels, Guanfacine strengthens the incoming synaptic signals, improving the signal-to-noise ratio in PFC networks. This enhances working memory, attention, and impulse control.[5]
Caption: Guanfacine's signaling cascade in the prefrontal cortex.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic agents. Below are standardized protocols for key behavioral assays used to evaluate ADHD-like phenotypes in rodent models.
Open-Field Test (Hyperactivity)
-
Objective: To assess spontaneous locomotor activity and exploratory behavior in a novel environment.
-
Apparatus: A square arena (e.g., 40x40x30 cm) made of a non-reflective material, often equipped with infrared beams or video tracking software to monitor movement.
-
Procedure:
-
Habituate the animal to the testing room for at least 60 minutes prior to the test to reduce stress.[9]
-
Administer Guanfacine hydrochloride (e.g., 0.075-0.60 mg/kg, i.p.) or vehicle control 30 minutes before the test.[2][7]
-
Gently place the rat in the center of the open-field arena.
-
Allow the animal to explore freely for a set period (e.g., 15-30 minutes).
-
Record parameters using an automated tracking system. Key metrics include:
-
Total distance traveled (cm).
-
Time spent in the center zone vs. peripheral zones.
-
Rearing frequency (vertical activity).
-
-
Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.
-
-
Interpretation: A significant reduction in total distance traveled in drug-treated SHR, compared to vehicle-treated SHR, indicates an amelioration of hyperactivity.[2][11]
Y-Maze Test (Inattention & Working Memory)
-
Objective: To assess spatial working memory, a proxy for attention, based on the animal's innate tendency to explore novel arms of a maze.
-
Apparatus: A maze with three identical arms (e.g., 40 cm long, 10 cm wide) positioned at 120-degree angles from each other.
-
Procedure:
-
Follow pre-test habituation and drug administration procedures as described for the Open-Field Test.
-
Place the rat at the end of one arm (the "start arm").
-
Allow the animal to freely explore the maze for a defined period (e.g., 8 minutes).
-
Record the sequence of arm entries using video or manual observation. An arm entry is counted when all four paws are within the arm.
-
A "spontaneous alternation" is defined as successive entries into three different arms (e.g., A, then B, then C).
-
Calculate the percentage of spontaneous alternations using the formula: [Number of Alternations / (Total Arm Entries - 2)] * 100.
-
-
Interpretation: ADHD model rats like the SHR typically show a lower alternation percentage than control strains (e.g., Wistar-Kyoto rats).[2] A significant increase in the alternation percentage following Guanfacine treatment indicates improved spatial working memory and attention.[2]
General Experimental Workflow
The validation of a compound like Guanfacine in an ADHD model follows a structured workflow from animal selection to data analysis.
Caption: A typical workflow for preclinical ADHD drug efficacy studies.
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. Psychostimulants Modafinil, Atomoxetine and Guanfacine Impair Bone Cell Differentiation and MSC Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of Rodent Models of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.math.princeton.edu [web.math.princeton.edu]
- 10. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In Vitro Showdown: Guanfacine Hydrochloride's Receptor Selectivity and Functional Profile Compared to Other Alpha-2 Adrenergic Agonists
For researchers and drug development professionals, a detailed in vitro comparison reveals guanfacine hydrochloride's distinct pharmacological profile, characterized by its high selectivity for the alpha-2A adrenergic receptor subtype. This guide synthesizes experimental data on receptor binding affinities and functional potencies of guanfacine against other key alpha-2 adrenergic agonists, providing a clear, data-driven overview for scientific evaluation.
Guanfacine, a well-established alpha-2 adrenergic agonist, is distinguished from its predecessors, like clonidine, by a more refined interaction with the subtypes of the alpha-2 adrenergic receptor. In vitro studies are crucial for elucidating these differences, which underpin their varying clinical effects, including efficacy and side-effect profiles. This comparison focuses on the critical in vitro parameters of receptor binding affinity (Ki) and functional potency (EC50) at the human alpha-2A, alpha-2B, and alpha-2C adrenergic receptors.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from in vitro studies, offering a side-by-side comparison of guanfacine with other notable alpha-2 adrenergic agonists.
Table 1: Comparative Binding Affinities (Ki, nM) of Alpha-2 Adrenergic Agonists at Human Alpha-2 Receptor Subtypes
| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | α2A vs α2B Selectivity (Fold) | α2A vs α2C Selectivity (Fold) |
| Guanfacine | 3.3 | 330 | 132 | 100 | 40 |
| Clonidine | 4.5 | 18 | 45 | 4 | 10 |
| Dexmedetomidine | 1.3 | 1.8 | 1.5 | 1.4 | 1.2 |
| Brimonidine | 2.3 | 25 | 11 | 10.9 | 4.8 |
Data compiled from various in vitro radioligand binding studies. Ki values represent the concentration of the drug that inhibits 50% of the radioligand binding.
Guanfacine demonstrates a clear preference for the alpha-2A receptor, with approximately 100-fold and 40-fold lower affinity for the alpha-2B and alpha-2C subtypes, respectively[1]. In contrast, clonidine exhibits less pronounced selectivity, with only a 4-fold and 10-fold preference for the alpha-2A receptor over the alpha-2B and alpha-2C subtypes, respectively[1]. Dexmedetomidine shows high affinity across all three subtypes with minimal selectivity[2].
Table 2: Comparative Functional Potency (EC50, nM) of Alpha-2 Adrenergic Agonists in GTPγS Binding Assays
| Compound | α2A (EC50, nM) | α2B (EC50, nM) | α2C (EC50, nM) |
| Guanfacine | 120 | >10,000 | >10,000 |
| Clonidine | 30 | 200 | 150 |
| Dexmedetomidine | 5 | 15 | 10 |
| Brimonidine | 8 | 100 | 50 |
Data from in vitro GTPγS binding assays, which measure G-protein activation upon agonist binding. EC50 values represent the concentration of the agonist that produces 50% of the maximal response.
The functional data corroborates the binding affinity findings. Guanfacine is a potent agonist at the alpha-2A receptor, while its activity at the alpha-2B and alpha-2C subtypes is significantly lower. Clonidine and dexmedetomidine are potent agonists at all three receptor subtypes.
Experimental Protocols
The data presented above are derived from standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a drug for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled alpha-2 adrenergic agonists by their ability to compete with a radiolabeled ligand for binding to the alpha-2A, alpha-2B, and alpha-2C adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human alpha-2A, alpha-2B, or alpha-2C adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: Typically [3H]-rauwolscine or [3H]-yohimbine, non-selective alpha-2 adrenergic antagonists.
-
Unlabeled competing ligands: Guanfacine hydrochloride, clonidine hydrochloride, dexmedetomidine, brimonidine, and others.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competing ligand.
-
The incubation is carried out in the assay buffer at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM phentolamine).
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The IC50 values (concentration of competing ligand that displaces 50% of the specific radioligand binding) are determined by non-linear regression analysis of the competition curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
GTPγS Binding Assays
GTPγS binding assays are functional assays that measure the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR).
Objective: To determine the potency (EC50) and efficacy (Emax) of alpha-2 adrenergic agonists by measuring their ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to the alpha-2A, alpha-2B, and alpha-2C adrenergic receptors.
Materials:
-
Cell membranes from cell lines expressing the human alpha-2A, alpha-2B, or alpha-2C adrenergic receptors.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
Agonists: Guanfacine hydrochloride, clonidine hydrochloride, etc.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with the desired concentrations of the agonist in the assay buffer containing GDP.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
-
Dose-response curves are generated by plotting the stimulated binding against the agonist concentration, and EC50 and Emax values are determined using non-linear regression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway
Caption: General Workflow for In Vitro Binding/Functional Assays
References
A Comparative Analysis of the Pharmacological Activity of Guanfacine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of the alpha-2A adrenergic receptor agonist, Guanfacine, and its primary metabolites. While existing literature predominantly indicates a lack of significant pharmacological activity for its major metabolites, this guide presents the available information and furnishes detailed experimental protocols to enable researchers to conduct their own comparative studies.
Introduction to Guanfacine and its Metabolism
Guanfacine is a selective alpha-2A adrenergic receptor agonist utilized in the management of hypertension and Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its therapeutic effects are primarily mediated through its action on these receptors in the prefrontal cortex.[2] The biotransformation of Guanfacine is a critical aspect of its pharmacology, primarily occurring in the liver. The main metabolic pathway involves oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme to form 3-hydroxyguanfacine.[3] This primary metabolite is then further conjugated through sulfation and glucuronidation to form 3-hydroxyguanfacine sulfate and 3-hydroxyguanfacine glucuronide, respectively.[4][5]
The metabolic cascade of Guanfacine is depicted in the following diagram:
Comparative Activity at the Alpha-2A Adrenergic Receptor
While Guanfacine is a potent and selective agonist at the alpha-2A adrenergic receptor, its major metabolites are generally considered to be pharmacologically inactive. Several studies on the metabolism of Guanfacine conclude that the prominent metabolites, including the glucuronide and sulfate conjugates of hydroxyguanfacine, do not possess significant biological activity and have no associated toxicity concerns.[2][4][5]
To date, specific quantitative data on the binding affinities (Ki) and functional activities (EC50) of 3-hydroxyguanfacine and its conjugates at the alpha-2A adrenergic receptor are not widely available in published literature. This lack of data underscores the prevailing scientific consensus of their inactivity.
For a direct and quantitative comparison, researchers would need to perform in vitro assays. The following sections provide detailed protocols for such experiments.
Data Presentation
The following table summarizes the known information regarding the activity of Guanfacine and its metabolites.
| Compound | Target Receptor | Reported Activity |
| Guanfacine | Alpha-2A Adrenergic | Selective Agonist |
| 3-hydroxyguanfacine | Alpha-2A Adrenergic | Generally considered inactive |
| 3-hydroxyguanfacine sulfate | Alpha-2A Adrenergic | Generally considered inactive |
| 3-hydroxyguanfacine glucuronide | Alpha-2A Adrenergic | Generally considered inactive |
Experimental Protocols
To facilitate independent verification and further research, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Alpha-2A Adrenergic Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the alpha-2A adrenergic receptor using a radiolabeled ligand, such as [³H]clonidine.
Experimental Workflow:
Methodology:
-
Membrane Preparation:
-
Utilize a cell line stably expressing the human alpha-2A adrenergic receptor (e.g., HEK293 or CHO cells).
-
Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Conditions:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]clonidine (typically near its Kd value), and varying concentrations of the unlabeled test compounds (Guanfacine and its metabolites).
-
For determining non-specific binding, include wells with a high concentration of a known alpha-2 adrenergic antagonist (e.g., yohimbine).
-
Total binding is determined in the absence of any competing ligand.
-
-
Incubation:
-
Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay for Functional Activity
This assay measures the functional activity of compounds by quantifying the activation of G proteins coupled to the alpha-2A adrenergic receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Experimental Workflow:
Methodology:
-
Membrane Preparation:
-
Prepare membranes from cells expressing the alpha-2A adrenergic receptor as described in the radioligand binding assay protocol.
-
-
Assay Conditions:
-
The assay buffer should contain MgCl₂, GDP, and [³⁵S]GTPγS.
-
In a 96-well plate, add the membrane preparation to the assay buffer.
-
Add varying concentrations of the test compounds (Guanfacine and its metabolites).
-
Basal binding is measured in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
-
Incubation:
-
Incubate the plates at 30°C for a specified time (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding.
-
Plot the stimulated binding against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration producing 50% of the maximal effect) and Emax (maximal effect) values by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway of Guanfacine
Guanfacine, as an alpha-2A adrenergic receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Conclusion
Based on the currently available scientific literature, the primary metabolites of Guanfacine, namely 3-hydroxyguanfacine and its sulfate and glucuronide conjugates, are considered to be pharmacologically inactive at the alpha-2A adrenergic receptor. However, for a definitive comparative analysis, direct experimental evidence from in vitro binding and functional assays is necessary. The protocols provided in this guide offer a framework for researchers to generate such data, thereby enabling a comprehensive assessment of the pharmacological profile of Guanfacine and its metabolites. This information is crucial for a complete understanding of the drug's disposition and for the development of future therapeutic agents.
References
- 1. Management of attention deficit hyperactivity disorder - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. dovepress.com [dovepress.com]
- 4. Metabolite profiling of guanfacine in plasma and urine of healthy Japanese subjects after oral administration of guanfacine extended‐release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Replicating Key Findings: A Comparative Analysis of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride (ST-91) and Other α2-Adrenergic Agonists in Antinociception
A deep dive into the pharmacological activity of ST-91, a selective α2-adrenoceptor agonist, reveals a distinct mechanism of action with potential therapeutic advantages in pain management. This guide provides a comparative analysis of ST-91 with other α2-adrenergic agonists, namely clonidine and dexmedetomidine, focusing on their antinociceptive effects and the underlying experimental data.
N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride, commonly known as ST-91, is a research chemical that has garnered interest for its specific interaction with α2-adrenergic receptors. A key finding in its preclinical evaluation is its ability to induce antinociception, a reduction in pain sensitivity, through a mechanism that appears to differ from other well-known α2-agonists. This distinction lies in its synergistic interaction with dexmedetomidine, suggesting that the two compounds act on different subtypes of the α2-adrenoceptor.
Comparative Analysis of Antinociceptive Effects
The primary measure of efficacy for these compounds in preclinical studies is the tail-flick test, which assesses the latency of a rodent to move its tail from a heat source. An increase in tail-flick latency is indicative of an analgesic effect. While direct comparative studies providing dose-response curves for all three compounds under identical conditions are limited, the available data allows for a qualitative and semi-quantitative comparison.
| Compound | Mechanism of Action | Key Antinociceptive Findings |
| ST-91 | Selective α2-adrenoceptor agonist, with a preference for non-α2A subtypes. Does not cross the blood-brain barrier. | Demonstrates a clear antinociceptive effect in the rat tail-flick test. Exhibits a synergistic antinociceptive effect when co-administered with dexmedetomidine, suggesting action at different α2-adrenoceptor subtypes. |
| Clonidine | α2-adrenoceptor agonist with some affinity for α1-receptors and imidazoline receptors. | Produces a dose-dependent increase in tail-flick latency following intrathecal administration. Its antinociceptive effects are well-documented and it is used clinically for analgesia. |
| Dexmedetomidine | Highly selective α2-adrenoceptor agonist with a high ratio of α2 to α1 activity. | A potent antinociceptive agent that causes a significant, dose-dependent increase in tail-flick latency after intrathecal administration. |
Experimental Protocols
The evaluation of the antinociceptive effects of these compounds relies on precise and reproducible experimental procedures. The following are detailed methodologies for key experiments cited in the research of ST-91 and its alternatives.
Intrathecal Catheterization in Rats
This surgical procedure allows for the direct administration of drugs into the subarachnoid space of the spinal cord, targeting the receptors involved in pain signaling.
Procedure:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).
-
Surgical Preparation: The surgical area on the rat's back is shaved and sterilized.
-
Incision: A small incision is made at the cisterna magna.
-
Catheter Insertion: A polyethylene catheter is carefully inserted through the incision and guided down the spinal canal to the lumbar region.
-
Securing the Catheter: The catheter is secured in place with sutures and the external end is sealed.
-
Post-operative Care: The animal is allowed to recover from surgery before any drug administration. The correct placement of the catheter is often verified by administering a small dose of a short-acting local anesthetic (e.g., lidocaine) and observing for transient hind limb paralysis.
Tail-Flick Test
This is a common behavioral test to assess pain sensitivity in rodents.
Procedure:
-
Acclimatization: The rat is gently restrained, often in a specialized device that holds the body while leaving the tail exposed. The animal is allowed to acclimate to the restraint for a short period.
-
Heat Source: A focused beam of light from an analgesia meter is directed onto a specific point on the ventral surface of the tail.
-
Latency Measurement: The time it takes for the rat to flick its tail away from the heat source is automatically recorded by the apparatus. This is the tail-flick latency.
-
Cut-off Time: A pre-determined cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage. If the rat does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
-
Baseline Measurement: Baseline tail-flick latencies are measured before any drug administration.
-
Drug Administration and Testing: Following intrathecal administration of the test compound (ST-91, clonidine, or dexmedetomidine), tail-flick latencies are measured at predetermined time points to assess the drug's effect.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of α2-adrenergic receptor activation and the general workflow of the experimental procedures described.
Caption: Signaling pathway of α2-adrenergic agonists leading to antinociception.
Caption: General experimental workflow for evaluating antinociceptive effects.
Efficacy Under the Microscope: Guanfacine Hydrochloride vs. Novel Non-Stimulant ADHD Therapeutics
In the evolving landscape of Attention-Deficit/Hyperactivity Disorder (ADHD) treatment, the demand for effective and well-tolerated non-stimulant medications is ever-present. Guanfacine hydrochloride, an established alpha-2A adrenergic agonist, has long been a therapeutic option. However, a new wave of novel non-stimulant compounds, including viloxazine, centanafadine, and dasotraline, is emerging, each with distinct mechanisms of action. This guide provides a comparative analysis of the efficacy of guanfacine hydrochloride against these novel agents, supported by experimental data from recent clinical trials, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data from placebo-controlled Phase 3 clinical trials for guanfacine hydrochloride and the novel compounds viloxazine, centanafadine, and dasotraline. It is important to note that direct head-to-head trial data is limited, and these comparisons are based on the reported changes versus placebo in each respective study.
Table 1: Efficacy in Pediatric/Adolescent Patients with ADHD
| Compound | Trial Identifier | Primary Efficacy Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Placebo-Adjusted Difference (Effect Size) | p-value |
| Guanfacine ER | NCT01081132 | ADHD-RS-IV Total Score | -24.55 | -18.53 | -6.02 (0.52) | <0.001[1] |
| Viloxazine ER | Multiple Phase 3 Trials (Meta-analysis) | ADHD-RS-5 Responders (≥50% reduction) | - | - | Risk Ratio = 1.62 | <0.00001[2] |
| Centanafadine SR (High Dose) | NCT05257265 (Adolescents 13-17y) | ADHD-RS-5 Total Score | -18.50 | -14.15 | -4.35 | 0.0006[3] |
| Centanafadine SR (High Dose) | NCT05428033 (Children 6-12y) | ADHD-RS-5 Total Score | -16.3 | -10.8 | -5.5 | 0.0008 |
| Dasotraline (4 mg) | Laboratory Classroom Study | SKAMP-Combined Score | -3.2 | +2.0 | -5.2 (0.85) | <0.001[4] |
Table 2: Efficacy in Adult Patients with ADHD
| Compound | Trial Identifier | Primary Efficacy Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Placebo-Adjusted Difference (Effect Size) | p-value |
| Guanfacine ER | Phase 3 (Japan) | ADHD-RS-IV Total Score | -11.55 | -7.27 | -4.28 (0.52) | 0.0005[4][5] |
| Viloxazine ER | N/A | Data from head-to-head trials with other non-stimulants suggest superiority over atomoxetine. | - | - | - | - |
| Centanafadine SR (200 mg) | Study 1 (Phase 3) | AISRS Total Score | - | - | -3.16 (-0.28) | 0.019 |
| Centanafadine SR (400 mg) | Study 1 (Phase 3) | AISRS Total Score | - | - | -2.74 (-0.24) | 0.039 |
| Centanafadine SR (200 mg) | Study 2 (Phase 3) | AISRS Total Score | - | - | -4.01 (-0.37) | 0.002 |
| Centanafadine SR (400 mg) | Study 2 (Phase 3) | AISRS Total Score | - | - | -4.47 (-0.40) | 0.001 |
| Dasotraline (8 mg) | Proof-of-Concept Trial | ADHD-RS-IV Total Score | -13.9 | -9.7 | -4.2 | 0.019[2][6] |
Experimental Protocols
Guanfacine Hydrochloride (Extended-Release)
Trial Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial in adolescents (13-17 years) with ADHD[1].
-
Participants: 314 participants with a diagnosis of ADHD according to DSM-IV criteria.
-
Intervention: Once-daily guanfacine extended-release (GXR) at doses of 1-7 mg/day or placebo for 13 weeks.
-
Primary Endpoint: The primary efficacy measure was the change from baseline in the ADHD Rating Scale IV (ADHD-RS-IV) total score at week 13[1].
-
Key Secondary Endpoints: Included scores from the Clinical Global Impressions-Severity of Illness (CGI-S) and the Weiss Functional Impairment Rating Scale-Parent Report (WFIRS-P)[1].
Centanafadine (Sustained-Release)
Trial Design: Two Phase 3, randomized, double-blind, multicenter, placebo-controlled trials in adults (18-55 years) with ADHD.
-
Participants: Adults with a diagnosis of ADHD based on DSM-5 criteria and an Adult ADHD Investigator Symptom Rating Scale (AISRS) total score of ≥ 28 at baseline (if not on medication) or ≥ 22 at screening and ≥ 28 at baseline (if on medication)[7]. Participants also needed a Clinical Global Impression-Severity of Illness Scale (CGI-S) score of ≥ 4[7].
-
Intervention: Centanafadine sustained-release tablets at 200 mg/day or 400 mg/day, or placebo for 6 weeks (42 days)[7].
-
Primary Endpoint: The change from baseline at day 42 in the AISRS total score.
-
Key Secondary Endpoint: The change from baseline at day 42 in the Clinical Global Impression-Severity of Illness Scale score.
Dasotraline
Trial Design: A randomized, double-blind, placebo-controlled, proof-of-concept trial in adults with ADHD[2][6].
-
Participants: Adult outpatients meeting DSM-IV-TR criteria for ADHD. Exclusion criteria included current treatment with other ADHD medications, certain psychiatric comorbidities, and substance abuse within the past 12 months[2][6].
-
Intervention: Four weeks of double-blind, once-daily treatment with dasotraline 4 mg/day, 8 mg/day, or placebo[6].
-
Primary Endpoint: Change from baseline at week 4 in the ADHD Rating Scale, Version IV (ADHD RS-IV) total score[6].
-
Secondary Endpoints: Included the Clinical Global Impression, Severity (CGI-S) scale, modified for ADHD symptoms[6].
Signaling Pathways and Mechanisms of Action
The therapeutic effects of guanfacine and the novel compounds are rooted in their distinct interactions with neurotransmitter systems in the brain, particularly in the prefrontal cortex, a region crucial for executive function.
Guanfacine Hydrochloride: Alpha-2A Adrenergic Agonist
Guanfacine is a selective agonist of the alpha-2A adrenergic receptor. In the prefrontal cortex, it is thought to strengthen synaptic connections and improve neuronal signaling, which can enhance attention and reduce impulsivity.
Mechanism of action for Guanfacine.
Novel Compounds: Reuptake Inhibitors
Viloxazine, centanafadine, and dasotraline all function as reuptake inhibitors, but they target different combinations of neurotransmitter transporters.
-
Viloxazine: A selective norepinephrine reuptake inhibitor (NRI), with some serotonergic activity[8].
-
Dasotraline: A dopamine and norepinephrine reuptake inhibitor (DNRI)[4].
-
Centanafadine: A norepinephrine, dopamine, and serotonin reuptake inhibitor (SNDRI)[9].
By blocking the reuptake of these neurotransmitters, these compounds increase their concentration in the synaptic cleft, thereby enhancing neurotransmission.
General mechanism for reuptake inhibitors.
Experimental Workflow
The clinical development of these compounds typically follows a standardized workflow to ensure safety and efficacy.
Drug development and clinical trial workflow.
References
- 1. A Trial of Centanafadine Efficacy and Safety in Children With Attention-deficit/ Hyperactivity Disorder (ADHD), Trial ID 405-201-00021 [trials.otsuka-us.com]
- 2. researchgate.net [researchgate.net]
- 3. Centanafadine for Attention-Deficit/Hyperactivity Disorder in Adolescents: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Dasotraline in Children With ADHD: A Laboratory Classroom Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.aap.org [publications.aap.org]
- 6. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Physicochemical and Biological Properties of N-(2,6-disubstituted-phenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrochloride Salts
Introduction
Physicochemical Properties of Clonidine Hydrochloride
The following tables summarize the key physicochemical properties of Clonidine Hydrochloride, the dichloro-analogue of the title compound.
Table 1: General Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₉H₉Cl₂N₃ · HCl | [1][2][3][4] |
| Molecular Weight | 266.55 g/mol | [2] |
| Appearance | White crystalline powder | [5] |
| pH (1% w/v solution) | 4.0 - 5.5 | [5] |
Table 2: Solubility Profile
| Solvent | Solubility | References |
| Water | 50 mg/mL (with heat) | |
| Phosphate Buffered Saline (pH 7.2) | ~5 mg/mL | [1] |
| Methanol | Freely soluble | [5] |
| Ethanol | Soluble (~2 mg/mL) | [1][5] |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | [1] |
| Chloroform | Slightly soluble | |
| Acetic Acid (100%) | Slightly soluble | [5] |
| Diethyl Ether | Practically insoluble | [5] |
| Acetic Anhydride | Practically insoluble | [5] |
Table 3: Stability Information
| Condition | Observation | References |
| Storage | Store protected from light in airtight containers. | |
| Solution Sterilization | Aqueous solutions may be sterilized by autoclaving. | |
| Compounded Oral Suspension (in PCCA SuspendIt™) | Stable for at least 119 days at 5°C and 25°C. | [6] |
Biological Activity and Mechanism of Action
Clonidine Hydrochloride is a potent α₂-adrenergic agonist and also binds to imidazoline receptors.[1] This dual action is believed to be responsible for its primary therapeutic effects, which include lowering blood pressure and heart rate through a reduction in sympathetic outflow from the central nervous system.
Table 4: Receptor Binding and Functional Activity
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | References |
| α₂A-Adrenergic Receptor | 61.66 | 26.92 ([³⁵S]GTPγS) | [1] |
| α₂B-Adrenergic Receptor | 69.18 | 56.23 ([³⁵S]GTPγS) | [1] |
| α₂C-Adrenergic Receptor | 134.9 | 912.01 ([³⁵S]GTPγS) | [1] |
| I₁-Imidazoline Receptor | 4 - 15 (Kd) | - | [1] |
Signaling Pathway
The activation of α₂-adrenergic receptors by compounds like Clonidine leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism for its sympatholytic effects.
Experimental Protocols
Detailed and robust analytical methods are crucial for the characterization and comparison of different salt forms. Below are summaries of key experimental protocols relevant to the analysis of Clonidine Hydrochloride.
Stability-Indicating HPLC Assay
This method is designed to quantify the concentration of Clonidine Hydrochloride over time and separate it from potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with UV detector.
-
Column: Xbridge C18, 2.1 x 100 mm, 5-µm particle size.[6]
-
Mobile Phase: A suitable buffered aqueous/organic mixture (specifics to be optimized).
-
Detection Wavelength: 210 nm.[4]
-
Column Temperature: 40°C.[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Standard Preparation: Prepare a series of standards (e.g., 0.25 µg/mL to 2.0 µg/mL) from a stock solution in the mobile phase.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the standard curve range.[4]
-
Analysis: Inject standards to generate a calibration curve. Inject samples and quantify the concentration based on the peak area relative to the calibration curve.
Forced Degradation Study
To validate the stability-indicating nature of the HPLC method, the API is subjected to stress conditions to induce degradation.
-
Objective: To ensure that degradation product peaks do not co-elute with the main API peak.
-
Conditions: [6]
-
Acidic Degradation: Mix the sample with 1N HCl and store at room temperature for 1 hour.
-
Caustic Degradation: Add 5N NaOH to the sample and heat at 60°C for 1 hour.
-
Oxidative Degradation: Mix the sample with a 1-3% hydrogen peroxide solution.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., in a UV sterilizer) for 1 hour.
-
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method and assess peak purity and resolution between the parent peak and any degradant peaks.
Pharmacopeial Identification Test
A simple chemical test for preliminary identification.
-
Procedure: To 5 mL of a 1 in 1000 solution of Clonidine Hydrochloride, add 6 drops of Dragendorff's reagent.[5]
-
Positive Result: Formation of an orange precipitate.[5]
This guide provides a comprehensive summary of the key characteristics of N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride (Clonidine Hydrochloride), serving as a valuable reference for researchers. When developing or evaluating new salt forms, including the N-(2,6-diethylphenyl) analogue, the experimental protocols and benchmark data presented herein offer a robust framework for a head-to-head comparison. Such a comparative analysis should focus on differences in solubility, dissolution rate, stability under stress conditions, hygroscopicity, and ultimately, how these physicochemical variations translate to differences in bioavailability and pharmacological performance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Clonidine hydrochloride salt | 4205-91-8 | Références standards | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. pccarx.com [pccarx.com]
Validating the Specificity of Guanfacine Hydrochloride for the Alpha-2A Adrenergic Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Guanfacine hydrochloride's specificity for the alpha-2A adrenergic receptor against other alpha-2 adrenergic agonists, namely clonidine and brimonidine. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to objectively evaluate its performance.
Comparative Analysis of Receptor Binding Affinity
Guanfacine hydrochloride exhibits a distinct binding profile, demonstrating a higher selectivity for the alpha-2A adrenergic receptor subtype compared to other adrenergic receptors. This selectivity is a key differentiator from less specific alpha-2 agonists like clonidine. Brimonidine also shows high selectivity for alpha-2 receptors over alpha-1 receptors.
Table 1: Comparative Binding Affinity (Ki, nM) of Guanfacine, Clonidine, and Brimonidine at Adrenergic Receptor Subtypes
| Compound | α1 | α2A | α2B | α2C | Imidazoline I1 | Reference |
| Guanfacine | >10,000 | 16 | 270 | 300 | >10,000 | [1] |
| Clonidine | 450 | 3.9 | 19 | 6.1 | 3.1 | [2][3] |
| Brimonidine | >10,000 | 2.3 | 39 | 18 | High Affinity | [4][5] |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and should be interpreted with consideration for potential inter-study variability in experimental conditions.
Key Findings from Binding Affinity Data:
-
Guanfacine demonstrates a clear preference for the alpha-2A receptor, with significantly lower affinity for the alpha-2B and alpha-2C subtypes and negligible affinity for alpha-1 and imidazoline I1 receptors. One study suggests Guanfacine is 15 to 20 times more selective for the alpha-2A receptor than for other alpha-2 receptor subtypes[3].
-
Clonidine , in contrast, is a non-selective alpha-2 agonist, binding with high affinity to all three alpha-2 subtypes (A, B, and C)[2]. It also shows significant affinity for the imidazoline I1 receptor, which is thought to contribute to its more pronounced hypotensive effects[3].
-
Brimonidine is a potent alpha-2 agonist with over 1000-fold selectivity for alpha-2 receptors versus alpha-1 receptors[4][5]. It binds with high affinity to the alpha-2A receptor.
Functional Activity at the Alpha-2A Receptor
The functional consequence of Guanfacine's binding profile is a more targeted engagement of the alpha-2A receptor's downstream signaling pathways. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Table 2: Functional Activity (EC50, nM) of Guanfacine and Clonidine
| Compound | α2A-mediated cAMP Inhibition | Reference |
| Guanfacine | 18 | [6] |
| Clonidine | 2.5 | [7] |
Note: EC50 represents the concentration of a drug that gives half-maximal response.
Interpretation of Functional Data:
While clonidine is more potent in its ability to inhibit cAMP, Guanfacine's selectivity for the alpha-2A subtype ensures that this effect is primarily mediated through the target receptor, potentially reducing off-target effects associated with the activation of other alpha-2 subtypes and imidazoline receptors.
Signaling Pathway and Experimental Workflows
Signaling Pathway
The activation of the alpha-2A adrenergic receptor by Guanfacine initiates a G-protein coupled signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This pathway is crucial for its therapeutic effects.
Caption: Alpha-2A adrenergic receptor signaling pathway initiated by Guanfacine.
Experimental Workflows
The following diagrams illustrate the typical workflows for key in vitro assays used to determine the binding affinity and functional activity of compounds like Guanfacine.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a cAMP accumulation functional assay.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line (e.g., HEK293, CHO) stably transfected with the human adrenergic receptor subtype of interest (e.g., α2A, α2B, α2C, α1A, etc.).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-clonidine for α2 receptors).
-
Increasing concentrations of the unlabeled test compound (e.g., Guanfacine hydrochloride).
-
The prepared cell membranes.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit the production of cAMP.
-
Cell Culture:
-
Seed cells expressing the alpha-2A adrenergic receptor into a 96-well plate and grow them to near confluency.
-
-
Assay:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add a cAMP-stimulating agent, such as forskolin, to all wells except the basal control.
-
Immediately add increasing concentrations of the test compound (e.g., Guanfacine hydrochloride).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP detection kit.
-
Measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Determine the EC50 value from the resulting dose-response curve.
-
Conclusion
The presented data validates that Guanfacine hydrochloride is a selective agonist for the alpha-2A adrenergic receptor. Its higher affinity for the alpha-2A subtype, compared to other alpha-2 subtypes and imidazoline receptors, distinguishes it from less selective agonists like clonidine. This selectivity profile translates to a more targeted functional activity, primarily the inhibition of cAMP production through the alpha-2A receptor. This targeted mechanism of action is a critical consideration for researchers and drug development professionals investigating its therapeutic potential. The provided experimental protocols offer a foundation for the independent verification and further exploration of Guanfacine's pharmacological properties.
References
- 1. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Preclinical evaluation of brimonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alpha-2A Adrenoceptor Agonist Guanfacine Restores Diuretic Efficiency in Experimental Cirrhotic Ascites: Comparison with Clonidine | PLOS One [journals.plos.org]
- 7. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for heterocyclic amines and related chemical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, regional, and national regulations.
This guide provides essential safety and logistical information to aid in the responsible disposal of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride. Adherence to proper disposal protocols is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
In the event of a spill, the area should be wiped dry, and the contaminated materials placed in a sealed bag for proper waste disposal. The spill site should then be thoroughly ventilated and washed after the material has been collected.
Chemical Incompatibility
To prevent hazardous reactions, it is crucial to avoid mixing N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride with incompatible materials. Based on general chemical compatibility charts for amines and heterocyclic compounds, the following substance classes should be considered for segregation:
| Incompatible Substance Classes | Potential Hazards |
| Strong Oxidizing Agents | Violent reactions, fire, or explosion |
| Strong Acids | Exothermic reactions, potential for toxic fume generation |
| Acid Anhydrides | Vigorous or violent reactions |
| Halogenated Compounds | Formation of toxic or flammable products |
This table is based on general chemical compatibility guidelines. Always consult a comprehensive chemical compatibility database and your institution's safety protocols.
Disposal Workflow
The proper disposal of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride should follow a structured workflow to ensure safety and regulatory compliance. The following diagram outlines a general procedure:
Personal protective equipment for handling N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride, commonly known as Clonidine Hydrochloride.
Personal Protective Equipment (PPE)
When handling Clonidine Hydrochloride, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses/Goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1]. Should be worn to prevent dust from contacting the eyes[2]. |
| Skin Protection | Gloves | Impervious gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact[1][3]. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure[2][4]. | |
| Respiratory Protection | Respirator | In case of insufficient ventilation or when dust is generated, wear a suitable certified respirator[1][3][4]. |
First Aid Measures
In the event of exposure to Clonidine Hydrochloride, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention[2][3][4]. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes[1][3][4]. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician[2][3][4]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[2][3][4]. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory environment.
| Aspect | Procedure |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area or in a closed system with appropriate exhaust ventilation. Wash hands thoroughly after handling[1][3][4][5]. Do not eat, drink, or smoke when using this product[1][3][4]. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up and out of the reach of children[3][4][5]. |
Spills and Disposal
In the case of a spill, prompt and safe cleanup is necessary. Disposal of Clonidine Hydrochloride must adhere to all local, regional, national, and international regulations.
| Procedure | Description |
| Spill Cleanup | Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Clean contaminated surfaces thoroughly[2][3][4]. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[1][3][4]. |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations[1][3][4]. Contact a licensed professional waste disposal service to dispose of this material. |
Experimental Workflow: Safe Handling and Disposal of Clonidine Hydrochloride
The following diagram outlines the procedural workflow for the safe handling and disposal of Clonidine Hydrochloride in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
